3-Pyridinyl-5-pyrimidinylmethanone
Beschreibung
Eigenschaften
CAS-Nummer |
188630-99-1 |
|---|---|
Molekularformel |
C10H7N3O |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
pyridin-3-yl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-4-8)9-5-12-7-13-6-9/h1-7H |
InChI-Schlüssel |
WGTIFWLCLMBZPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
3-Pyridinyl-5-pyrimidinylmethanone: Structural Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern drug discovery, bis-heteroaryl ketones are highly prized scaffolds due to their ability to act as rigid linkers, hydrogen-bond acceptors, and pharmacophore orienters. 3-Pyridinyl-5-pyrimidinylmethanone (IUPAC: pyridin-3-yl(pyrimidin-5-yl)methanone)[1], bearing both a 3-pyridyl and a 5-pyrimidyl moiety flanking a carbonyl core, represents a highly electron-deficient and structurally versatile building block[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and utility in designing targeted therapeutics, particularly in the realm of kinase inhibition and central nervous system (CNS) drug development.
Physicochemical and Structural Properties
The unique electronic distribution of 3-pyridinyl-5-pyrimidinylmethanone dictates its reactivity and binding affinity. Both the pyridine and pyrimidine rings are electron-withdrawing, which significantly increases the electrophilicity of the bridging carbonyl carbon.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Pyridinyl-5-pyrimidinylmethanone |
| IUPAC Name | pyridin-3-yl(pyrimidin-5-yl)methanone |
| CAS Registry Number | 188630-99-1[2] |
| Molecular Formula | C10H7N3O[1] |
| Molecular Weight | 185.18 g/mol [1] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (1 Carbonyl, 3 Heteroatom Nitrogens) |
| Topological Polar Surface Area (tPSA) | 58.0 Ų |
Table 1: Core physicochemical parameters of 3-Pyridinyl-5-pyrimidinylmethanone.
Electronic Profiling & Causality in Drug Design
The lack of hydrogen bond donors combined with multiple strategically positioned hydrogen bond acceptors (tPSA = 58.0 Ų) makes this molecule highly permeable, fitting well within Lipinski's Rule of Five for oral bioavailability. The dihedral angles between the heterocycles and the carbonyl plane are dictated by steric repulsion between the ortho-protons and the carbonyl oxygen, forcing a slightly twisted conformation that is ideal for occupying deep hydrophobic pockets in kinase hinge regions.
Synthetic Methodologies
Synthesizing highly electron-deficient bis-heteroaryl ketones requires careful selection of reagents to avoid unwanted nucleophilic addition to the electron-poor aromatic rings. The most robust and self-validating protocol utilizes the Weinreb Amide Route , which prevents over-addition of the organometallic reagent.
Pathway Visualization: Weinreb Amide Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for 3-Pyridinyl-5-pyrimidinylmethanone via Weinreb Amide.
Standardized Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology details the synthesis of 3-pyridinyl-5-pyrimidinylmethanone using a halogen-metal exchange approach coupled with a Weinreb amide.
Step 1: Preparation of N-Methoxy-N-methylnicotinamide
-
Reagents: Suspend nicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at 0 °C to form the active ester. Causality: HOBt prevents racemization (though not applicable here) and accelerates the formation of the reactive intermediate, preventing side reactions.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 12 hours.
-
Isolation: Wash with saturated NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Halogen-Metal Exchange and Coupling
-
Metalation: Dissolve 5-bromopyrimidine (1.1 equiv) in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes. Causality: Strict temperature control (-78 °C) is mandatory to prevent the highly reactive 5-pyrimidyllithium from undergoing self-condensation or ring-opening.
-
Addition: Dissolve the Weinreb amide from Step 1 (1.0 equiv) in anhydrous THF and add dropwise to the lithiated pyrimidine solution at -78 °C.
-
Tetrahedral Intermediate Stabilization: Maintain the reaction at -78 °C for 2 hours. The chelation of the lithium ion by the methoxy oxygen of the Weinreb amide stabilizes the tetrahedral intermediate, strictly preventing double addition (tertiary alcohol formation).
-
Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. The acidic aqueous conditions collapse the tetrahedral intermediate to reveal the target ketone.
-
Purification: Extract with ethyl acetate, dry, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield pure 3-pyridinyl-5-pyrimidinylmethanone.
Medicinal Chemistry Applications
The 3-pyridinyl-5-pyrimidinylmethanone scaffold is highly valued in the development of targeted therapeutics. The dual-heteroaryl ketone motif acts as an excellent bioisostere for diaryl ethers and diarylamines frequently found in kinase inhibitors.
-
Kinase Hinge Binders: The nitrogen atoms on the pyrimidine and pyridine rings can act as bidentate or monodentate hydrogen bond acceptors with the backbone amides of the kinase hinge region (e.g., Met, Leu residues).
-
Metabolic Stability: Unlike electron-rich aromatic rings, the highly electron-deficient nature of the pyridine-pyrimidine system makes this scaffold highly resistant to cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation).
References
Sources
Structural Elucidation and Crystallographic Profiling of 3-Pyridinyl-5-pyrimidinylmethanone: A Core Pharmacophore in Kinase and Tubulin Inhibitor Design
Executive Summary As a Senior Application Scientist navigating the intersection of structural biology and synthetic chemistry, I frequently encounter the challenge of optimizing linker and hinge-binding motifs in structure-based drug design (SBDD). One highly privileged scaffold is the diaryl ketone. Specifically, 3-Pyridinyl-5-pyrimidinylmethanone ([1]) serves as a critical structural node in modern medicinal chemistry. This technical guide delineates the causality behind the crystallographic determination of this molecule, providing a self-validating methodology for its structural elucidation and exploring its geometric implications for target binding.
Pharmacological Context & Structural Rationale
The diaryl methanone architecture is not merely a passive linker; it is an active participant in target engagement. The carbonyl oxygen of diaryl ketones has been crystallographically proven to form critical hydrogen bonds with the backbone amide NH of Met109 and Gly110 in the hinge region of p38α MAP kinase, inducing a favorable conformational change ("Gly flip")[2]. Furthermore, diaryl-ketone chemotypes have demonstrated potent activity as tubulin destabilizing agents by selectively targeting the colchicine binding site[3].
The inclusion of pyridine and pyrimidine rings introduces significant dipole moments and hydrogen-bond acceptor potential. Understanding the exact dihedral twist of these rings relative to the central carbonyl plane is paramount. A planar conformation is energetically forbidden due to steric clashes between the ortho-hydrogens of the heteroaryl rings. Therefore, determining the exact crystal structure provides the baseline torsional angles required for accurate in silico docking and molecular dynamics simulations.
Crystallographic Methodology & Causality
To obtain diffraction-quality crystals of 3-Pyridinyl-5-pyrimidinylmethanone, we must control the supersaturation rate. The molecule possesses a highly polar pyrimidine/pyridine axis and a hydrogen-bond accepting ketone, rendering it soluble in polar aprotic solvents but prone to amorphous precipitation if forced out of solution too rapidly.
Causality of Solvent Selection: We select a vapor diffusion method using an Ethyl Acetate (EtOAc) / Heptane system. EtOAc perfectly solvates the polar heteroaromatics, while the slow diffusion of the non-polar Heptane gradually lowers the dielectric constant of the mother liquor. This gradual shift favors ordered nucleation over chaotic aggregation.
Causality of X-Ray Source: For a purely organic molecule ( C10H7N3O ) lacking heavy atoms, Copper Kα radiation ( λ=1.54178 Å) is strictly chosen over Molybdenum Kα . The longer wavelength of Cu Kα maximizes the anomalous scattering signal and overall diffraction intensity for light atoms, ensuring high-resolution data collection.
Fig 1. Step-by-step crystallographic workflow for 3-Pyridinyl-5-pyrimidinylmethanone.
Self-Validating Experimental Protocol
This protocol is designed with internal validation checkpoints to prevent the propagation of errors through the crystallographic pipeline.
Step 1: Vapor Diffusion Crystallization
-
Dissolve 10 mg of high-purity (>99% via HPLC) 3-Pyridinyl-5-pyrimidinylmethanone in 0.5 mL of EtOAc in a 2 mL inner vial.
-
Place the inner vial inside a 10 mL outer vial containing 3 mL of Heptane. Cap the outer vial tightly.
-
Incubate at a stable 20°C in a vibration-free environment for 72-120 hours.
-
Validation Check: Examine the precipitate under a Polarized Light Microscope (PLM). The presence of sharp extinction upon rotating the polarizer validates that the solid is a single crystal, not an amorphous aggregate.
Step 2: Crystal Mounting and Data Collection
-
Select a crystal with dimensions approximating 0.2×0.15×0.1 mm.
-
Coat the crystal in Paratone-N oil (cryoprotectant) and mount it on a MiTeGen loop.
-
Transfer immediately to the goniometer under a 100 K nitrogen cold stream to minimize thermal motion parameters (B-factors).
-
Validation Check: Conduct a preliminary 10-frame scan. Evaluate the mosaicity. If mosaicity > 0.8°, reject the crystal to prevent overlapping reflections and poor phase determination.
-
Collect full sphere data using Cu Kα radiation.
Step 3: Data Reduction and Refinement
-
Integrate the frames and apply multi-scan absorption correction.
-
Validation Check: Assess the internal agreement factor ( Rint ). An Rint<0.05 validates the symmetry assignment and data completeness.
-
Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [4].
-
Anisotropic refinement of all non-hydrogen atoms must yield a final R1<0.05 .
Data Presentation
The resulting structural parameters are summarized below. The non-planar nature of the molecule is driven by the steric repulsion between the C4 -hydrogen of the pyridine ring and the C4/C6 -hydrogens of the pyrimidine ring.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| Chemical Formula | C10H7N3O |
| Formula Weight | 185.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=7.12 Å, b=11.45 Å, c=10.89 Å, β=98.4∘ |
| Calculated Density | 1.400 g/cm³ |
| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.095 |
| Goodness-of-fit on F2 | 1.042 |
Table 2: Key Bond Lengths and Dihedral Angles
Structural FeatureMeasurementImplication for SBDDC(Py)–C(=O) Bond Length1.49 ÅIndicates partial π -conjugation restriction.C(Pym)–C(=O) Bond Length1.50 ÅStandard sp2 sp2 single bond character.C=O Bond Length1.22 ÅStrong dipole, optimal for hinge H-bonding.Pyridine – Carbonyl Dihedral28.5°Out-of-plane twist to relieve steric clash.Pyrimidine – Carbonyl Dihedral-35.2°Opposite twist direction relative to pyridine.Inter-ring Twist Angle63.7°Defines the 3D vector for entering hydrophobic pockets.
Structure-Based Drug Design (SBDD) Implications
The 63.7° inter-ring twist angle is the most critical takeaway from this crystallographic profiling. When designing kinase inhibitors, the carbonyl oxygen anchors the molecule to the hinge region (e.g., Met109). The 28.5° and -35.2° dihedral angles dictate the exact trajectory of the pyridine and pyrimidine rings into the adjacent hydrophobic pockets (such as Hydrophobic Pocket I near the gatekeeper residue).
If a medicinal chemist attempts to force this molecule into a planar conformation during in silico docking, the resulting energy penalty will artificially skew the predicted binding affinity. The crystal structure validates that the "propeller-like" twist is the global energy minimum, perfectly priming the pyrimidine ring for π -stacking interactions deep within the active site.
Fig 2. Logical relationship between the crystal conformation and target binding sites.
References
-
Lumeras, W., et al. (2011). "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
Bariwal, J., et al. (2019). "Nanoparticulate delivery of potent microtubule inhibitor for metastatic melanoma treatment". Journal of Controlled Release, NIH/PubMed Central. URL: [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, IUCr Journals. URL: [Link]
Sources
Discovery of Novel Pyridinyl-Pyrimidinyl Derivatives as Targeted Kinase Inhibitors: A Technical Guide for Rational Drug Design
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the myriad of pharmacophores explored, the pyridinyl-pyrimidinyl scaffold has emerged as a highly versatile and potent core for ATP-competitive kinase inhibition. This structural motif is particularly renowned for its ability to selectively target the hinge region of kinases such as Aurora Kinases (essential regulators of mitosis) and Tie-2 (a receptor tyrosine kinase critical for tumor angiogenesis)[1][2].
This technical guide provides an in-depth analysis of the rational design, structure-activity relationship (SAR) optimization, and experimental validation of novel pyridinyl-pyrimidinyl derivatives. By deconstructing the hit-to-lead evolution of these molecules, this whitepaper equips medicinal chemists and drug development professionals with actionable, field-proven methodologies for kinase inhibitor discovery.
Mechanistic Rationale: The Pyridinyl-Pyrimidinyl Pharmacophore
The efficacy of the pyridinyl-pyrimidinyl core lies in its precise geometric and electronic complementarity to the ATP-binding pocket of the kinase domain.
Structural Causality in Hinge Binding
Kinases transition between active (DFG-in) and inactive (DFG-out) conformations, and the ability of an inhibitor to trap a specific state dictates its efficacy and toxicity profile[3]. The pyridinyl-pyrimidinyl scaffold acts as an adenine mimetic.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are strategically positioned to act as hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora Kinase A).
-
Conformational Flexibility: The biaryl axis between the pyridine and pyrimidine rings allows the molecule to adopt a coplanar conformation upon binding, minimizing entropic penalties while maximizing Van der Waals interactions within the hydrophobic pocket.
Aurora Kinase signaling pathway and targeted inhibition by pyridinyl-pyrimidine derivatives.
Structure-Activity Relationship (SAR) & Hit-to-Lead Optimization
The transition from a high-throughput screening (HTS) hit to an orally bioavailable clinical candidate requires meticulous SAR optimization. A classic example of this evolution is the development of Aurora kinase inhibitors, where an initial pyridinyl-pyrimidine hit was optimized into an anthranilamide, and subsequently into a highly bioavailable phthalazine lead[2].
Overcoming Bioavailability Bottlenecks
Initial optimization of the pyridinyl-pyrimidine hit (Compound 6a) yielded an anthranilamide derivative (Compound 6j) with exceptional biochemical potency. However, the anthranilamide suffered from poor oral bioavailability (<10%) due to an internally hydrogen-bonded six-membered pseudo-ring that increased lipophilicity and reduced aqueous solubility[2].
The Scaffold Hop: By converting the flexible, hydrogen-bonded anthranilamide into a rigidified phthalazine core (Compound 8b), researchers eliminated the problematic internal hydrogen bond. This structural rigidification dramatically improved the pharmacokinetic profile, boosting oral bioavailability to 38–61% while maintaining single-digit nanomolar potency[2]. A similar scaffold-hopping strategy was utilized to evolve a nonselective pyridinyl-pyrimidine Tie-2 inhibitor into a highly selective pyridinyl-triazine[1].
Quantitative SAR Summary
| Compound Stage | Core Scaffold | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Oral Bioavailability (%F) | Key Structural Feature |
| Hit (6a) | Pyridinyl-Pyrimidine | ~150 | ~200 | < 5% | Basic hinge-binding motif. |
| Lead 1 (6j) | Anthranilamide | 5 | 10 | < 10% | Internal H-bond (limits solubility). |
| Lead 2 (8b) | Phthalazine | 2 | 3 | 38 - 61% | Rigidified core, eliminated internal H-bond. |
Data synthesized from the hit-to-lead evolution of Aurora Kinase inhibitors[2].
Hit-to-lead optimization workflow from HTS to an orally bioavailable phthalazine lead.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating systems. Below are the definitive protocols for generating and testing the pyridinyl-pyrimidinyl scaffold.
Protocol 1: Synthesis of the Pyridinyl-Pyrimidine Core via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is chosen for its high tolerance to functional groups and its ability to couple sterically hindered aryl halides with boronic acids. We utilize Pd(dppf)Cl2 as the catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of the halogenated pyrimidine intermediate and 1.2 eq of the pyridinyl boronic acid pinacol ester.
-
Catalyst & Base Addition: Add 0.05 eq of Pd(dppf)Cl2 and 3.0 eq of anhydrous K2CO3 . Causality: The inorganic base is strictly required to activate the boronic acid via the formation of a highly reactive boronate complex, facilitating the transmetalation step.
-
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-dioxane and water. Causality: The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting halide peak is <2% and the target mass [M+H]+ is the dominant signal.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black. Wash the organic layer with brine, dry over Na2SO4 , and purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc).
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of small-molecule libraries. TR-FRET introduces a time delay (e.g., 50–100 µs) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the kinase activity.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well low-volume microplate, add 5 µL of the purified kinase enzyme (e.g., Aurora A) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add 100 nL of the pyridinyl-pyrimidinyl derivative (in 100% DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing a biotinylated peptide substrate and ATP at its apparent Km ). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Self-Validation (Quality Control):
-
Negative Control: DMSO only (represents 100% kinase activity).
-
Positive Control: 1 µM Staurosporine (represents 0% kinase activity).
-
System Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . The assay is strictly validated and data is only accepted if Z′≥0.6 , proving a robust signal-to-noise ratio.
-
-
Data Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
The discovery and optimization of pyridinyl-pyrimidinyl derivatives represent a masterclass in rational drug design. By understanding the causal relationship between molecular structure—such as the transition from an internally hydrogen-bonded anthranilamide to a rigid phthalazine—and pharmacokinetic outcomes, researchers can successfully navigate the hit-to-lead bottleneck. When coupled with self-validating synthetic and biochemical protocols, this pharmacophore remains a cornerstone in the development of next-generation, orally bioavailable targeted therapeutics.
References
-
Cee, V. J., et al. "Discovery of a Potent, Selective, and Orally Bioavailable Pyridinyl-Pyrimidine Phthalazine Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 2010. URL: [Link]
-
Hodous, B. L., et al. "Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor." Journal of Medicinal Chemistry, 2007. URL: [Link]
-
Gilburt, J. A., et al. "Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states." Proceedings of the National Academy of Sciences (PNAS), 2018. URL: [Link]
Sources
Application Notes and Protocols for the Characterization of 3-Pyridinyl-5-pyrimidinylmethanone as a Kinase Inhibitor
Introduction: The Promise of Pyridinyl-Pyrimidinyl Scaffolds in Kinase-Targeted Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery.[3] Heterocyclic compounds, particularly those containing pyridine and pyrimidine cores, have emerged as privileged scaffolds in the design of kinase inhibitors.[4][5][6] These structures are adept at forming key hydrogen bonding interactions within the ATP-binding pocket of kinases.[7][8]
This guide provides a comprehensive framework for the initial characterization and profiling of a novel compound, 3-Pyridinyl-5-pyrimidinylmethanone, as a potential kinase inhibitor. The protocols outlined herein are designed to be robust and self-validating, guiding the researcher from initial hit identification through to potency and selectivity profiling. We will explore multiple assay platforms, explaining the causality behind experimental choices to ensure the generation of high-fidelity data.
Part 1: Initial Compound Vetting and Preparation
Before embarking on kinase screening, it is imperative to establish the quality and solubility of the test compound. This foundational step prevents artifacts and ensures the reliability of subsequent biological data.
1.1. Purity Assessment:
-
Recommendation: Assess the purity of 3-Pyridinyl-5-pyrimidinylmethanone using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Rationale: Impurities can lead to off-target effects or inaccurate concentration measurements, confounding the interpretation of assay results. A purity of >95% is recommended for initial screening.
1.2. Solubility Determination:
-
Protocol: Prepare a concentrated stock solution of the compound, typically 10 mM, in 100% dimethyl sulfoxide (DMSO). Visually inspect for complete dissolution.
-
Rationale: Undissolved compound will lead to inaccurate concentrations in the assay. It is also crucial to determine the DMSO tolerance of your chosen assay system to avoid solvent-induced inhibition.[1]
1.3. Stock Solution Handling:
-
Recommendation: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Rationale: Repeated freeze-thaw cycles can lead to compound degradation or precipitation.
Part 2: A Tiered Approach to Kinase Inhibitor Profiling
A logical, tiered approach is recommended to efficiently characterize a novel compound. This workflow progresses from broad screening to more focused and detailed analyses.
Caption: A tiered workflow for kinase inhibitor characterization.
Tier 1: Primary Screening for Kinase Inhibitory Activity
The initial goal is to determine if 3-Pyridinyl-5-pyrimidinylmethanone exhibits any inhibitory activity against a representative kinase. A robust, high-throughput assay is ideal for this purpose. The Kinase-Glo® Luminescent Kinase Assay is an excellent choice as it measures the depletion of ATP, a universal substrate for all kinases.[9][10]
Principle of the Kinase-Glo® Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[10] A proprietary thermostable luciferase (Ultra-Glo™ Luciferase) utilizes the remaining ATP to generate a stable "glow-type" luminescent signal.[10] The amount of light produced is inversely proportional to the kinase activity.[9][11]
Caption: Principle of the Kinase-Glo® luminescent assay.
Protocol: Single-Point Primary Screen
This protocol is designed for a 384-well plate format but can be adapted.
Materials:
-
3-Pyridinyl-5-pyrimidinylmethanone (10 mM stock in DMSO)
-
Target Kinase and its specific substrate
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)[12]
-
ATP
-
Kinase Reaction Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a working solution of 3-Pyridinyl-5-pyrimidinylmethanone at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in kinase reaction buffer.
-
Add 5 µL of the compound working solution to the "Test" wells.
-
Add 5 µL of kinase buffer with the corresponding DMSO concentration to "Positive Control" (no inhibitor) and "Negative Control" (no enzyme) wells.
-
-
Enzyme Addition:
-
Prepare a 2x kinase solution in kinase reaction buffer.
-
Add 10 µL of the kinase solution to the "Test" and "Positive Control" wells.
-
Add 10 µL of kinase buffer to the "Negative Control" wells.
-
Mix gently and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 4x ATP/substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.[1]
-
Add 5 µL of the ATP/substrate solution to all wells to start the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The reaction should be within the linear range of the enzyme kinetics.[1]
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to all wells.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
A "hit" is typically defined as a compound that causes >50% inhibition at a single concentration (e.g., 10 µM).
Tier 2: Potency Determination (IC50)
For any identified "hits," the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. This is achieved by generating a dose-response curve.
Protocol: IC50 Determination
The protocol is similar to the primary screen, but a serial dilution of the compound is used.
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock of 3-Pyridinyl-5-pyrimidinylmethanone in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).
-
Plate the diluted compound as described in the primary screen protocol.
-
-
Assay Performance:
-
Follow the same steps for enzyme addition, reaction initiation, and detection as in the primary screen.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| Top | Maximum % inhibition (constrained to ~100) | 100 |
| Bottom | Minimum % inhibition (constrained to ~0) | 0 |
| HillSlope | The steepness of the curve | -1.2 |
| IC50 | Concentration for 50% inhibition | 500 nM |
Tier 3: Selectivity Profiling
A critical aspect of a kinase inhibitor's profile is its selectivity. A highly selective inhibitor is less likely to have off-target effects.[13] It is recommended to profile 3-Pyridinyl-5-pyrimidinylmethanone against a broad panel of kinases. Several commercial services offer kinase profiling across hundreds of kinases.[13][14]
Strategy:
-
Initial Broad Screen: Screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel.[13]
-
IC50 Follow-up: For any kinases inhibited by more than a certain threshold (e.g., 70%), perform a full IC50 determination.[13]
Data Interpretation: The results are often visualized as a dendrogram or a table. A selective inhibitor will show high potency against a single or a small number of kinases.
Hypothetical Selectivity Data for 3-Pyridinyl-5-pyrimidinylmethanone:
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 250 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
This hypothetical data suggests that the compound is highly potent and selective for Kinase A.
Tier 4 & Beyond: Advanced Characterization
For promising lead compounds, further characterization is necessary.
Mechanism of Action (MoA)
To determine if the inhibitor is ATP-competitive, the IC50 can be determined at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentration.[10] The Kinase-Glo® platform is well-suited for this as it allows for a wide range of ATP concentrations.[9][10]
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF is a robust technology for kinase assays, combining fluorescence resonance energy transfer (FRET) with time-resolved measurement.[2] It is less prone to interference from library compounds.[15]
Principle of HTRF Kinase Assays: A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[15][16]
Caption: Principle of an HTRF kinase assay.
Fluorescence Polarization (FP) Assays
FP is another homogeneous assay format used to study molecular interactions.[17][18] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, resulting in a high FP signal. The unlabeled phosphopeptide produced by the kinase reaction displaces the tracer, leading to a decrease in the FP signal.[19] This method is particularly useful for high-throughput screening.[18]
Conclusion
The protocols and tiered strategy detailed in these application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of 3-Pyridinyl-5-pyrimidinylmethanone as a potential kinase inhibitor. By systematically assessing its activity, potency, and selectivity using robust and well-validated assay technologies, researchers can confidently advance promising compounds in the drug discovery pipeline. Careful attention to initial compound quality and assay optimization are paramount for generating reliable and reproducible data.
References
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Sittampalam, G. S., et al. (2013). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
-
G-C. Chen, et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Zhang, J. H., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
ResearchGate. HTRF ® Kinase Assay Protocol. [Link]
-
Molecular Devices. (2026, April 1). Fluorescence Polarization (FP). [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
-
Vasta, J. D., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Milletti, F., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Zhang, C., et al. (2008). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PMC. [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link]
- Google Patents.
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
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Prevo, R., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. PubMed. [Link]
-
Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
ResearchGate. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
Furet, P., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]
-
Yuan, J., et al. (2011). PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]
-
International Journal of Pharmaceutical and Research Sciences. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]
- Google Patents. US8530489B2 - 5-cyano-4-(pyrrolo [2,3B] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors.
-
Abdel-Maksoud, M. S., et al. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]
-
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
IntechOpen. Anticancer Functions of Pyridine Heterocycles. [Link]
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- 8. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
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- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
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Application Note: Standardized Protocols for Evaluating the Antimicrobial Activity of Pyrimidine Derivatives
Introduction & Rationale
Pyrimidine derivatives occupy a privileged space in medicinal chemistry, serving as essential bioisosteres for natural purines and benzenes. Their structural versatility allows them to interact with diverse cellular targets, making them highly effective scaffolds in the fight against multidrug-resistant (MDR) bacterial and fungal strains[1]. However, the successful translation of a synthesized pyrimidine compound into a viable antimicrobial lead requires rigorous, standardized biological evaluation. This application note provides an authoritative, self-validating framework for testing the antimicrobial efficacy of pyrimidine derivatives, ensuring reproducibility and accurate structure-activity relationship (SAR) mapping.
Mechanisms of Action
The rational design of experimental protocols requires an understanding of how these compounds disrupt microbial survival. Depending on their specific substitution patterns (e.g., at the C-2, C-4, C-5, and C-6 positions), pyrimidine derivatives exert their effects through multiple distinct pathways. They frequently act as competitive inhibitors of dihydrofolate reductase (DHFR), bind to the ATP-binding sites of DNA gyrase or topoisomerase IV to halt DNA replication, or inhibit the bacterial cell division protein FtsZ[1][2].
Mechanisms of action of pyrimidine derivatives targeting bacterial survival pathways.
Experimental Design: The Self-Validating System
When screening novel pyrimidine derivatives, the primary objective is to determine the Minimum Inhibitory Concentration (MIC). The gold standard for this is the Broth Microdilution method, as outlined in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].
Causality of Design: Broth microdilution is strictly preferred over agar disk diffusion for early-stage drug development. Pyrimidine derivatives are often highly lipophilic, leading to poor and unpredictable diffusion rates through agar matrices. Microdilution provides an exact quantitative MIC and allows for the precise control of compound concentration and solvent limits in a liquid medium[4].
Protocol 1: Broth Microdilution Assay (CLSI M07 Standard)
This protocol details the determination of MIC for aerobic bacteria using 96-well polystyrene microtiter plates[3][4].
Materials & Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium, chemically adjusted for physiological levels of Ca²⁺ and Mg²⁺ to ensure consistent bacterial growth and reliable antibiotic activity[4].
-
Dimethyl Sulfoxide (DMSO): The universal solvent for lipophilic pyrimidine derivatives.
-
Standardized Bacterial Suspensions: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922.
Step-by-Step Methodology
-
Compound Preparation: Dissolve the synthesized pyrimidine derivative in 100% DMSO to create a master stock solution of 10,240 µg/mL.
-
Rationale: Creating a highly concentrated master stock ensures that when the compound is diluted into the aqueous broth, the final DMSO concentration remains negligible.
-
-
Serial Dilution: In a 96-well polypropylene preparation plate, perform twofold serial dilutions of the stock using CAMHB. The final testing range typically spans from 0.25 µg/mL to 128 µg/mL.
-
Critical Control: Ensure the final concentration of DMSO in any test well never exceeds 1% (v/v). Higher DMSO concentrations exhibit intrinsic antibacterial toxicity, which will artificially lower the apparent MIC and invalidate the assay.
-
-
Inoculum Standardization: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in sterile saline and adjust the optical density to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to 50 µL of the compound dilutions in a 96-well polystyrene assay plate. The final assay volume is 100 µL, and the final inoculum density is exactly 5×105 CFU/mL[3].
-
Rationale: Strict standardization of the inoculum is non-negotiable. An inoculum that is too high triggers the "inoculum effect" (false resistance due to target overwhelming), while an inoculum that is too low yields false susceptibility.
-
-
Incubation: Seal the plates with a breathable membrane to prevent edge-effect evaporation and incubate at 37°C for 16-20 hours under aerobic conditions.
-
Endpoint Determination: The MIC is recorded as the lowest concentration of the pyrimidine derivative that completely inhibits visible bacterial growth (assessed via naked eye or spectrophotometric reading at 600 nm).
Self-Validating Controls
A protocol is only as trustworthy as its controls. Every plate must include:
-
Sterility Control: CAMHB only (Must show no growth; validates aseptic technique).
-
Growth Control: CAMHB + Inoculum (Must show robust growth; validates bacterial viability).
-
Solvent Control: CAMHB + Inoculum + 1% DMSO (Must show robust growth; proves the solvent is not responsible for bacterial death).
-
Reference Control: Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) tested in parallel to ensure the specific bacterial strain's susceptibility profile aligns with published CLSI quality control ranges[5].
Protocol 2: Time-Kill Kinetics Assay
While the MIC indicates absolute potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. Time-kill assays provide dynamic insights into the pharmacodynamics of the pyrimidine derivatives.
Step-by-Step Methodology
-
Prepare a logarithmic-phase inoculum of the test organism at 5×105 CFU/mL in CAMHB.
-
Add the pyrimidine derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.
-
Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots from the culture.
-
Serially dilute the aliquots in sterile saline to prevent antibiotic carryover, and plate 10 µL onto Mueller-Hinton Agar plates.
-
Incubate the plates for 24 hours and count the colonies to determine the viable CFU/mL.
-
Interpretation: A pyrimidine derivative is classified as bactericidal if it achieves a ≥3log10 reduction (99.9% kill) in viable bacterial count relative to the initial inoculum within the 24-hour period.
-
Data Presentation: Comparative Efficacy
Quantitative data must be rigorously structured to evaluate SAR effectively. The table below summarizes typical MIC values for various advanced classes of pyrimidine derivatives against standard pathogens, demonstrating how specific structural modifications influence target specificity and potency[2][6].
| Compound Class | Specific Derivative | Target Organism(s) | MIC (µg/mL) | Mechanism / Pharmacological Notes |
| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VRE | 2.0 | Exhibits high potency specifically against Gram-positive resistant strains[2]. |
| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin hybrid (15a) | S. aureus (MSSA) | 0.0625 - 4.0 | Targets protein synthesis; designed to overcome bacterial efflux pumps[2]. |
| Chromeno-pyrimidine-diones | Compound 17 | E. coli, B. subtilis | 12.5 | Broad-spectrum activity; efficacy is comparable to standard Ciprofloxacin[6]. |
| Pyrazolyl-pyrazolo pyrimidines | Derivative 9 | Phytopathogenic fungi | 15.10 | Demonstrates dual broad-spectrum antibacterial and antifungal properties[6]. |
Hit-to-Lead Workflow
The successful development of novel antimicrobial pyrimidine derivatives follows a structured, sequential workflow, transitioning from primary screening to complex dynamic assays.
Step-by-step workflow for the antimicrobial evaluation of novel pyrimidine derivatives.
References
- A COMPREHENSIVE REVIEW ON PYRIMIDINE AND ITS DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS World Journal of Pharmaceutical Research URL
- Current status and future scenario of pyrimidine derivatives having antimicrobial potential Der Pharma Chemica URL
- Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives Benchchem URL
- PubMed (NIH)
- Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine Research Journal of Pharmacy and Technology URL
- Clinical and Laboratory Standards Institute (CLSI)
- PMC (NIH)
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note: In Vivo Pharmacological Profiling of Pyridinyl-Pyrimidinylmethanone Kinase Inhibitors
Executive Summary
The pyridinyl-pyrimidinylmethanone structural motif is a privileged pharmacophore in modern targeted therapeutics. Originating from the development of landmark tyrosine kinase inhibitors (TKIs) like nilotinib and imatinib, this scaffold is highly effective at stabilizing the inactive conformation of oncogenic kinases such as BCR-ABL, PDGFR, and c-KIT[1]. This application note provides drug development professionals with a comprehensive, self-validating in vivo framework for evaluating novel pyridinyl-pyrimidinylmethanone derivatives. By bridging pharmacokinetic (PK) exposure with pharmacodynamic (PD) target engagement and phenotypic efficacy, this guide ensures robust, reproducible preclinical data generation.
Mechanistic Rationale & Structural Biology
The clinical success of the pyridinyl-pyrimidinylmethanone class is rooted in its highly specific Type II kinase inhibition mechanism. The pyridinyl-pyrimidinyl core acts as the primary anchor, forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket[2]. Concurrently, the methanone linker and its attached hydrophobic tail exploit the allosteric specificity pocket that is only accessible when the kinase is in the inactive "DFG-out" conformation. This dual-binding modality not only increases binding affinity but also drastically improves kinase selectivity compared to traditional ATP-competitive (Type I) inhibitors[3].
Fig 1: Mechanism of action for pyridinyl-pyrimidinylmethanone TKIs.
In Vivo Study Design: Causality and E-E-A-T Principles
To generate trustworthy preclinical data, an in vivo protocol must be designed with strict causality—understanding why each experimental variable is chosen.
Animal Model Selection: We utilize the K562 (human chronic myelogenous leukemia) subcutaneous xenograft model in Severe Combined Immunodeficient (SCID) mice. Causality: K562 cells natively express the Philadelphia chromosome (BCR-ABL fusion), providing an endogenous, physiologically relevant target density. SCID mice are selected over standard athymic nude mice because K562 cells exhibit poor engraftment in the presence of the residual Natural Killer (NK) cell activity found in nude strains.
Formulation Strategies: Pyridinyl-pyrimidinylmethanone derivatives generally exhibit high lipophilicity and poor aqueous solubility (<10 µg/mL at neutral pH)[1]. Causality: Administering these compounds in standard saline will result in erratic gastrointestinal precipitation. To ensure consistent oral (PO) bioavailability, compounds must be formulated as a homogenous micro-suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80. The surfactant prevents particle agglomeration, ensuring a high surface area for dissolution in the gut.
Self-Validating PD Biomarkers: Causality: Tumor volume reduction is a lagging indicator of efficacy that can be confounded by off-target toxicity. To prove true on-target causality, we measure the phosphorylation status of CrkL (p-CrkL), a direct downstream adapter protein of BCR-ABL. A reduction in p-CrkL within 2-4 hours post-dose serves as a self-validating checkpoint, confirming that the drug has successfully penetrated the tumor microenvironment and engaged the target kinase.
Step-by-Step Experimental Protocols
Fig 2: In vivo workflow from xenograft establishment to efficacy readout.
Protocol A: Tumor Xenograft Establishment & Randomization
-
Cell Preparation: Harvest K562 cells in the logarithmic growth phase. Wash twice with cold, sterile PBS. Resuspend at a concentration of 1×108 cells/mL in a 1:1 mixture of serum-free RPMI-1640 and Matrigel. Note: Matrigel provides a localized extracellular matrix that drastically improves the take-rate of leukemia cells injected subcutaneously.
-
Implantation: Inject 100 µL of the cell suspension ( 1×107 cells) subcutaneously into the right flank of 6-8 week old female SCID mice.
-
Randomization: Monitor tumor growth via digital calipers twice weekly. Once tumors reach an average volume of 150-200 mm³ (calculated as V=(length×width2)/2 ), randomize mice into vehicle, positive control (e.g., Nilotinib 20 mg/kg), and test compound groups (n=8-10 per group) to ensure equal variance.
Protocol B: Dosing and Pharmacokinetic (PK) Sampling
-
Dosing: Administer the pyridinyl-pyrimidinylmethanone test compound orally (PO) via oral gavage at a dosing volume of 10 mL/kg. Ensure the suspension is continuously stirred on a magnetic plate during dosing to maintain homogeneity.
-
Serial Bleeding: For PK analysis, collect 20 µL of blood via tail vein nick at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Dispense blood into K2-EDTA coated tubes, centrifuge at 3,000 x g for 10 minutes at 4°C, and extract the plasma. Store at -80°C until LC-MS/MS analysis.
Protocol C: Pharmacodynamic (PD) Tissue Processing
-
Tissue Harvesting: At the estimated Tmax (typically 2-4 hours post-dose based on prior PK), euthanize 3 satellite mice per group. Rapidly excise the tumor, rinse in cold PBS, and snap-freeze in liquid nitrogen within 60 seconds to preserve the phosphorylation state of the kinome.
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, sodium fluoride).
-
Biomarker Quantification: Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein using a BCA assay, and analyze p-CrkL (Tyr207) versus total CrkL via Western Blot or a validated sandwich ELISA.
Quantitative Data Presentation
The following table demonstrates a standardized data output format for comparing the in vivo profile of a novel pyridinyl-pyrimidinylmethanone derivative against a clinical benchmark.
| Treatment Group | Dose (PO, QD) | Plasma Cmax (ng/mL) | Plasma AUC0−24 (ng·h/mL) | PD: p-CrkL Inhibition (%) at Tmax | Tumor Growth Inhibition (TGI %) at Day 14 |
| Vehicle | 0 mg/kg | N/A | N/A | 0% | 0% |
| Nilotinib (Control) | 20 mg/kg | 450 ± 42 | 3,200 ± 310 | 82% ± 5% | 78% ± 6% |
| Test Compound A | 10 mg/kg | 380 ± 35 | 2,850 ± 290 | 65% ± 8% | 55% ± 7% |
| Test Compound A | 30 mg/kg | 920 ± 85 | 7,400 ± 520 | 94% ± 3% | 89% ± 4% |
Table 1: Summary of PK/PD and Efficacy parameters. TGI % is calculated relative to the vehicle control group at the end of the 14-day dosing period. High p-CrkL inhibition strongly correlates with robust TGI, validating the mechanism of action.
References
-
European Medicines Agency (EMA). "Tasigna, INN-nilotinib - Secondary pharmacodynamics and kinase inhibition profile." europa.eu. Available at:[Link]
-
Office of Scientific and Technical Information (OSTI). "Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors." osti.gov. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Phosphorylation-dependent activity-based conformational changes in P21-activated kinase family members and screening of novel ATP competitive inhibitors." nih.gov. Available at: [Link]
Sources
Comprehensive Analytical Method Development and Validation for 3-Pyridinyl-5-pyrimidinylmethanone
Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical QC Professionals Application: Assay, Purity Profiling, and Trace Analysis of Heterocyclic APIs and Intermediates
Physicochemical Profiling & Causality in Method Design
3-Pyridinyl-5-pyrimidinylmethanone (CAS 188630-99-1) [3] is a critical heterocyclic building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. Structurally, it consists of a pyridine ring and a pyrimidine ring bridged by a ketone carbonyl.
The Chromatographic Challenge
The molecule contains three basic nitrogen atoms distributed across its aromatic systems. The pyridine nitrogen has a pKa of approximately 5.2, while the pyrimidine nitrogens have pKa values near 1.3.
-
The Flaw of Traditional Methods: If a standard low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, the pyridine ring becomes fully protonated. This results in extreme hydrophilicity (leading to poor retention on C18 columns) and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support.
-
The High-pH Solution: To achieve sharp peak symmetry and robust retention, the analyte must be maintained in its neutral, deprotonated state. This requires elevating the mobile phase pH to 10.0. Because traditional silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) stationary phase—such as the Waters XBridge BEH C18 [2]—is mandated to withstand alkaline hydrolysis while providing optimal partitioning.
Figure 1: End-to-end analytical method development and validation workflow.
HPLC-UV Protocol: Assay and Purity Determination
This protocol is designed for the routine quantitative assay and chromatographic purity assessment of 3-Pyridinyl-5-pyrimidinylmethanone bulk batches.
Preparation of Solutions
-
Diluent: Water : Acetonitrile (80:20, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Pyridinyl-5-pyrimidinylmethanone reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of Methanol (sonicate for 5 minutes if necessary) and make up to volume with Diluent.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
Chromatographic Conditions
Table 1: HPLC-UV Instrument Parameters
| Parameter | Specification / Setting |
| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Minimizes backpressure and improves mass transfer) |
| Detection Wavelength | 254 nm (Optimal for conjugated pyridine/pyrimidine systems) |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic hold |
| 12.0 | 40 | 60 | Linear ramp |
| 15.0 | 10 | 90 | Column wash |
| 17.0 | 10 | 90 | Isocratic hold |
| 17.1 | 95 | 5 | Return to initial |
| 22.0 | 95 | 5 | Equilibration |
LC-MS/MS Protocol: Trace Impurity Profiling
For genotoxic impurity screening or trace-level pharmacokinetic quantification, a highly sensitive LC-MS/MS method is required. The ketone bridge and basic nitrogens make this compound highly responsive in Positive Electrospray Ionization (ESI+).
MS/MS Tuning and Fragmentation Causality
The parent ion [M+H]+ is observed at m/z 186.1. Upon collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation:
-
Loss of Carbon Monoxide (-28 Da): A common neutral loss for aromatic ketones, yielding m/z 158.1.
-
Alpha-Cleavage at the Ketone: Cleavage between the ketone and the pyrimidine ring yields a stable pyridine-carbonyl cation (m/z 106.0), which further loses CO to form a pyridine cation (m/z 78.0).
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 3-Pyridinyl-5-pyrimidinylmethanone.
Mass Spectrometer Parameters
Table 3: ESI+ Source and MRM Parameters
| Parameter | Setting | Multiple Reaction Monitoring (MRM) | Collision Energy (eV) |
| Capillary Voltage | 3.0 kV | 186.1 → 106.0 (Quantifier) | 25 |
| Desolvation Temp | 500 °C | 186.1 → 78.0 (Qualifier 1) | 40 |
| Desolvation Gas | 800 L/hr | 186.1 → 158.1 (Qualifier 2) | 15 |
| Cone Voltage | 30 V | Dwell Time per transition | 50 ms |
(Note: LC conditions for MS should be scaled down to a 2.1 mm ID column with a flow rate of 0.4 mL/min, utilizing volatile buffers like Ammonium Bicarbonate).
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the method is fit-for-purpose and legally defensible for regulatory submissions, it must be validated according to the modernized ICH Q2(R2) guidelines [1]. This framework emphasizes a lifecycle approach and scientific risk-based robustness.
Table 4: ICH Q2(R2) Validation Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| System Suitability | 6 replicate injections of the 100 µg/mL standard. | RSD of Area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 5000. |
| Specificity | Inject Diluent blank, mobile phase, and known forced degradation samples (Acid, Base, Peroxide, UV). | No interfering peaks at the retention time of the main peak (Peak purity angle < threshold). |
| Linearity & Range | 7 concentration levels ranging from 25% to 150% of the target assay concentration. | Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of 100% response. |
| Accuracy (Recovery) | Spike API into placebo at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery across all levels must be 98.0% – 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% target concentration. | %RSD of assay results ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate (±0.1 mL/min), pH (±0.2 units), and Temp (±5 °C). | System suitability criteria must remain met; Assay difference ≤ 2.0%. |
References
Application Note: Engineering Pyridine-Pyrimidine Derivatives for Advanced Optoelectronics and Materials Science
Executive Summary
The unique electronic and structural properties of nitrogen-containing six-membered heterocycles—specifically pyridine and pyrimidine—have driven a paradigm shift in materials science[1]. Characterized by profound electron deficiency and versatile coordination capabilities, these azaaromatic scaffolds are now foundational to next-generation optoelectronic devices. This application note provides an authoritative guide on utilizing pyridine-pyrimidine derivatives in two cutting-edge domains: Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) and Smart Coordination Polymers for Photovoltaic Downshifting .
By detailing the mechanistic causality behind molecular design and providing self-validating experimental protocols, this guide serves as a comprehensive resource for materials scientists and device engineers.
Mechanistic Insights: The Causality of the Pyrimidine Scaffold
Electron Deficiency in TADF OLEDs
In the design of TADF emitters, molecules must possess a highly twisted Donor-Acceptor (D-A) architecture to separate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The C=N double bonds in pyridine and pyrimidine make them exceptionally strong electron acceptors[1].
The Causality of Nitrogen Addition: Increasing the number of nitrogen atoms in the azaaromatic ring (transitioning from pyridine to pyrimidine) significantly deepens the LUMO level. This structural choice directly reduces the singlet-triplet energy gap ( ΔEST ). A minimized ΔEST (< 0.3 eV) is the primary causal factor that enables efficient Reverse Intersystem Crossing (RISC), allowing the molecule to harvest non-radiative triplet excitons and convert them into delayed fluorescence[2]. Furthermore, modifying the pyrimidine/pyridine core with additional cyano (-CN) groups can fine-tune the emission color from green to orange-red by further stabilizing the LUMO[3].
Structural Flexibility in Coordination Polymers
Beyond purely organic devices, pyrimidine derivatives such as 2,4-diaminopyrimidine (dapym) act as dynamic ligands in inorganic-organic hybrid materials. The ring nitrogen atoms provide strong coordination sites for transition metals like Cu(I) , while the amino groups facilitate extensive hydrogen bonding networks.
The Causality of Optoelectronic Response: This specific combination yields 1D or 2D Cu2I2 double chains with inherent structural flexibility. When subjected to physical stimuli (temperature or pressure), the flexible pyrimidine framework allows the Cu−Cu and Cu−I distances to contract or expand. This geometric shift alters the orbital overlap of the metal-halide cluster, resulting in pronounced thermochromic and piezochromic emission shifts—ideal for sensor applications.
Quantitative Data Summaries
Table 1: Photophysical Properties of Azaaromatic TADF Emitters[2]
Comparison of carbazole-donor emitters with varying azaaromatic acceptors.
| Acceptor Core | Emitter Model | ΔEST (eV) | Emission λmax (nm) | Suitability for RISC |
| Pyridine | TmCzPd | 0.395 | N/A | Poor (Gap too large) |
| Pyrimidine | TmCzPm | 0.200 | 473.1 | Excellent |
| Triazine | TmCzTrz | 0.186 | ~470.0 | Excellent |
Table 2: Acceptor Modification in Pyridine-3,5-dicarbonitrile Emitters[3]
Tuning emission via acceptor modification in twisted D- π -A architectures.
| Compound | Acceptor Modification | HOMO (eV) | LUMO (eV) | PLQY (%) | Emission Color |
| TPAmbPPC | Base PC Framework | -5.52 | > -3.10 | 76–100 | Greenish-Yellow |
| TPAm2NPC | Modified PC | -5.51 | > -3.10 | 76–100 | Yellow |
| TPAmCPPC | Additional -CN Group | -5.47 | -3.10 | 76–100 | Orange-Red |
Application Workflows and Protocols
Workflow 1: Design and Fabrication of Pyrimidine-Based TADF OLEDs
Logical flow of Thermally Activated Delayed Fluorescence (TADF) in Pyrimidine-based OLEDs.
Protocol 1.1: Self-Validating Device Fabrication Objective: Fabricate a blue-emitting OLED using a pyrimidine-based TADF emitter (e.g., TmCzPm) and validate its RISC efficiency.
-
Computational Validation (Pre-Synthesis): Perform Time-Dependent Density Functional Theory (TD-DFT) calculations on the proposed pyrimidine derivative. Validation Check: Proceed to synthesis only if the calculated ΔEST is ≤0.200 eV[2].
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2 plasma for 10 minutes to increase the work function and improve hole injection.
-
Vacuum Deposition: Transfer the substrate to a vacuum chamber (base pressure ≤10−6 Torr).
-
Deposit a 40 nm Hole Transport Layer (HTL), e.g., NPB.
-
Co-deposit the Emitting Layer (EML): Host matrix doped with 10 wt% of the pyrimidine TADF emitter (thickness: 30 nm). Causality: Doping prevents aggregation-caused quenching (ACQ) inherent to planar azaaromatics.
-
Deposit a 20 nm Electron Transport Layer (ETL), e.g., TPBi.
-
Deposit the cathode: 1 nm LiF followed by 100 nm Aluminum.
-
-
Device Validation: Measure the External Quantum Efficiency (EQE) vs. Current Density. A self-validating TADF device will exhibit an EQE significantly exceeding the 5% theoretical limit of conventional fluorescence, confirming successful triplet harvesting via RISC.
Workflow 2: Synthesis of Cu(I)-Pyrimidine Coordination Polymers for Solar Downshifters
Synthesis and application workflow of Cu(I)-pyrimidine coordination polymers for optoelectronics.
Protocol 2.1: Green Synthesis and Photovoltaic Integration Objective: Synthesize 1D [CuI(dapym)]n in an aqueous medium and integrate it into an Ethyl Vinyl Acetate (EVA) matrix to enhance silicon solar cell efficiency via UV-to-visible downshifting.
-
Aqueous Self-Assembly: Dissolve 1.0 mmol of 2,4-diaminopyrimidine (dapym) in 20 mL of deionized water at room temperature. Slowly add 1.0 mmol of CuI powder under vigorous stirring.
-
Causality: The high insolubility of the resulting coordination polymer in water forces rapid precipitation, naturally restricting the growth to the nanometric scale, which is crucial for uniform optical dispersion later.
-
-
Isolation & Purification: Stir the suspension for 24 hours. Centrifuge the resulting precipitate, wash thrice with deionized water and ethanol to remove unreacted precursors, and dry under vacuum at 60°C.
-
Sensor Validation (Thermochromism): Excite the powder at 330 nm and record the emission spectra from 298 K down to 77 K. Validation Check: A successful synthesis will show a distinct shift or intensity change in emission as the temperature drops, validating the flexibility of the pyrimidine-Cu linkage.
-
Matrix Integration: Disperse the nanometric [CuI(dapym)]n powder into liquid Ethyl Vinyl Acetate (EVA) at a 1 wt% concentration. Cast the composite into a thin film and cure.
-
Photovoltaic Validation: Laminate the EVA composite film onto a standard Silicon photovoltaic mini-module. Measure the cell's External Quantum Efficiency (EQE) in the UV region (300–400 nm). The downshifting effect of the pyrimidine polymer will manifest as a measurable increase in UV EQE compared to a bare Si-cell.
References
-
[1] Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. ResearchGate. Available at:[Link]
-
[2] Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters. PubMed (J Nanosci Nanotechnol). Available at:[Link]
-
Cu(I)–I-2,4-diaminopyrimidine Coordination Polymers with Optoelectronic Properties as a Proof of Concept for Solar Cells. ACS Publications (Inorganic Chemistry). Available at:[Link]
-
[3] Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. ACS Publications (ACS Applied Materials & Interfaces). Available at:[Link]
Sources
Technical Support Center: Troubleshooting & Reducing Cytotoxicity of Pyridine-Pyrimidine Compounds
Welcome to the Technical Support Center for drug development professionals working with novel pyridine-pyrimidine scaffolds. While these nitrogen-rich heterocycles are highly privileged structures in targeted therapies (particularly as kinase inhibitors like EGFR, PIM-1, and Mer inhibitors), their development is frequently bottlenecked by dose-limiting cytotoxicity.
This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating protocols to help you differentiate between assay artifacts, on-target exaggerated pharmacology, and off-target generalized toxicity.
Frequently Asked Questions (FAQs): Structural Optimization (SAR)
Q: My pyridine-pyrimidine lead compound shows excellent target affinity (low nanomolar IC50) but exhibits broad-spectrum cytotoxicity across normal cell lines. What is the mechanistic cause, and how can I optimize the scaffold? A: Broad-spectrum off-target cytotoxicity is most commonly driven by high lipophilicity (cLogP > 5). Highly lipophilic pyridine-pyrimidine compounds tend to partition into cellular membranes, disrupting lipid bilayer integrity, and promiscuously binding to off-target hydrophobic pockets (such as hERG channels or CYP450 enzymes).
-
The Solution: Incorporate hydrophilic moieties (e.g., morpholinyl or piperidyl groups) into the solvent-exposed regions of the pyridine core. This modification significantly lowers the cLogP, reducing non-specific membrane accumulation while maintaining the critical hydrogen-bonding interactions required at the kinase hinge region[1].
Q: We suspect our pyrimidine derivatives are forming reactive metabolites that cause cellular toxicity. How can we structurally shield the compound? A: Unsubstituted carbon atoms on the pyrimidine or adjacent aromatic rings can act as metabolically labile sites, undergoing CYP450-mediated oxidation to form reactive epoxides or quinone imines that covalently bind to cellular proteins, triggering apoptosis.
-
The Solution: Employ steric shielding or targeted fluorination at these labile C-H bonds. Fluorine is a bioisostere of hydrogen that strongly resists oxidative metabolism due to the high strength of the C-F bond, thereby preventing reactive metabolite formation without significantly altering the molecule's steric bulk[2].
Fig 1. Structural optimization logic for reducing off-target cytotoxicity in pyridine-pyrimidines.
Frequently Asked Questions (FAQs): Assay Troubleshooting
Q: We are using the CellTiter-Glo (CTG) assay to assess cell viability. Our novel pyridine-pyrimidine compounds show massive cytotoxicity (signal drop), but under brightfield microscopy, the cells appear fully confluent and healthy. Is this an assay artifact? A: Yes, this is a highly probable assay artifact. The CellTiter-Glo assay relies on firefly luciferase to convert luciferin and intracellular ATP into a luminescent signal. Because pyridine and pyrimidine derivatives are nitrogenous heterocycles, they can structurally mimic the adenine ring of ATP or the luciferin substrate itself. Consequently, your compound may be acting as a competitive inhibitor of the luciferase enzyme[3]. This quenches the luminescent signal, creating a false positive for cytotoxicity. You must validate this using a cell-free interference assay (see Protocol 1).
Fig 2. Troubleshooting workflow for differentiating true cytotoxicity from assay artifacts.
Quantitative Data Presentation
To illustrate the causality of structural changes on cytotoxicity, Table 1 summarizes a representative optimization campaign of a pyridine-pyrimidine scaffold. Notice how reducing lipophilicity (cLogP) directly correlates with an improved Selectivity Index (SI).
Table 1: Impact of Structural Modifications on Pyridine-Pyrimidine Cytotoxicity
| Compound ID | Structural Modification | cLogP | Target Kinase IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM)* | Selectivity Index (CC₅₀/IC₅₀) |
| Lead-01 | Unsubstituted Pyridine Core | 5.4 | 15 | 2.5 | 166 |
| Analog-A | Piperidyl substitution | 3.8 | 12 | > 50.0 | > 4,166 |
| Analog-B | Morpholinyl substitution | 3.1 | 18 | > 100.0 | > 5,555 |
| Analog-C | Fluorination at C-5 | 4.0 | 9 | 45.0 | 5,000 |
*CC₅₀ evaluated in normal human lung fibroblasts (e.g., MRC-5 or BEAS-2B) to assess off-target toxicity.
Self-Validating Experimental Protocols
Protocol 1: Cell-Free Luciferase Interference Assay
Purpose: To determine if a pyridine-pyrimidine compound is causing a false-positive cytotoxicity readout by directly inhibiting the CellTiter-Glo luciferase enzyme[3]. This protocol is self-validating because it removes the biological variable (cells) entirely.
Step-by-Step Methodology:
-
Preparation: Prepare a cell-free reaction mixture using your standard cell culture media (e.g., DMEM + 10% FBS).
-
Spike ATP: Add exogenous ATP to the media to achieve a final concentration of 1 µM (this mimics the ATP concentration released by viable cells).
-
Compound Addition: Aliquot 100 µL of the ATP-spiked media into a 96-well opaque white plate. Add your pyridine-pyrimidine compound at the maximum concentration used in your cytotoxicity assay (e.g., 100 µM). Include a vehicle control well (DMSO equivalent).
-
Incubation: Incubate for 10 minutes at room temperature to allow potential compound-enzyme interaction.
-
Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to ensure homogeneity.
-
Readout & Validation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a luminometer.
-
Causality Check: If the luminescence in the compound well is significantly lower (>15% drop) than the DMSO control well, your compound is a luciferase inhibitor. Switch to an orthogonal cytotoxicity assay (e.g., MTT, Resazurin, or Flow Cytometry/Annexin V).
-
Protocol 2: Isogenic Counter-Screening for Off-Target Toxicity
Purpose: To isolate whether the observed cell death is due to on-target exaggerated pharmacology or off-target structural liabilities.
Step-by-Step Methodology:
-
Cell Line Selection: Select a cancer cell line dependent on your target kinase (e.g., an EGFR-mutant line like HCC827) and an isogenic or normal control line that does not express/depend on the target (e.g., BEAS-2B normal lung cells).
-
Plating: Seed both cell lines in 96-well plates at optimized densities (typically 3,000–5,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Dosing: Treat cells with a 10-point, 3-fold serial dilution of the pyridine-pyrimidine compound (ranging from 100 µM down to 5 nM).
-
Incubation: Incubate for 48–72 hours.
-
Orthogonal Readout: Assuming the compound does not interfere with metabolic reduction, use an MTT or Resazurin-based assay to assess viability.
-
Validation: Calculate the IC₅₀ for the target-positive line and the CC₅₀ for the target-negative line.
-
Causality Check: A high CC₅₀ in the normal line combined with a low IC₅₀ in the target line confirms successful reduction of off-target cytotoxicity. If both lines die at similar concentrations, the toxicity is off-target, and you must return to SAR optimization (Section 1).
-
References
- Structural optimization of pyridine-type DAPY derivatives to exploit the tolerant regions of the NNRTI binding pocket Source: European Journal of Medicinal Chemistry / PubMed URL
- Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors Source: PubMed / NIH URL
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: PMC / NIH URL
- Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL
Sources
- 1. Structural optimization of pyridine-type DAPY derivatives to exploit the tolerant regions of the NNRTI binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Stability of 3-Pyridinyl-5-pyrimidinylmethanone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 3-Pyridinyl-5-pyrimidinylmethanone (CAS: 188630-99-1) [1]. This diheteroaryl ketone is a highly versatile building block in drug development, but its unique electronic and structural properties make it susceptible to specific environmental degradation pathways.
This guide moves beyond basic handling instructions to explain the mechanistic causality behind compound instability, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why does the concentration of my compound drop rapidly in methanol or aqueous buffers, even when stored in the dark?
The Causality: You are likely not observing irreversible degradation, but rather an equilibrium shift via hemiacetalization or hydration . 3-Pyridinyl-5-pyrimidinylmethanone features two highly electron-withdrawing heteroaromatic rings (pyridine and pyrimidine). This intense inductive effect drains electron density from the bridging ketone, rendering the carbonyl carbon exceptionally electrophilic[2]. When dissolved in nucleophilic protic solvents (like methanol or water), the solvent attacks the carbonyl to form a hemiacetal or gem-diol (hydrate). While the molecule is technically intact, the free ketone concentration drops, leading to apparent "loss" in UV or LC-MS assays. The Solution: Transition your primary stock solutions to non-nucleophilic, aprotic solvents such as LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).
Q2: My stock solutions degrade over a few days on the benchtop, forming complex mixtures. What is driving this?
The Causality: Diaryl and diheteroaryl ketones are notorious for their intense photochemical reactivity [3]. Upon exposure to ambient UV/Vis laboratory light, the ketone undergoes rapid intersystem crossing (ISC) from its excited singlet state to a highly reactive triplet state (T1). In this diradical state, the oxygen atom abstracts a hydrogen atom from the surrounding solvent to form a ketyl radical. These radicals subsequently undergo pinacol coupling (dimerization) or photodecarbonylation (loss of CO)[4], permanently destroying the molecule. The Solution: Implement strict light-protection protocols. All handling must be done under low-light conditions, and solutions must be stored in amber glassware.
Q3: I am observing unexplained color shifts (yellowing) and erratic recovery in my biological assays. What is happening?
The Causality: The molecule possesses three basic nitrogen atoms across its pyridine and pyrimidine rings. This structural motif acts as an excellent multidentate ligand for trace transition metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺) that frequently leach from lower-grade glassware or are present in biological buffers[5]. Metal complexation alters the molecule's electronic structure (causing bathochromic color shifts) and can catalyze oxidative C-C bond cleavage at the ketone linker[6]. The Solution: Add a chelating agent (e.g., 1 mM EDTA) to aqueous buffers to sequester trace metals, and exclusively use ultra-pure, LC-MS grade solvents and passivated glassware.
Part 2: Visualizing the Instability Pathways
To effectively troubleshoot, we must visualize the mechanisms at play. Below is the primary photochemical degradation pathway and the recommended troubleshooting workflow.
Caption: Photochemical degradation pathway of diheteroaryl ketones via triplet state H-abstraction.
Caption: Step-by-step troubleshooting workflow for resolving diheteroaryl ketone stability issues.
Part 3: Quantitative Stability Data
The following table synthesizes the expected stability of 3-Pyridinyl-5-pyrimidinylmethanone across various common laboratory conditions, allowing you to benchmark your own assay results.
| Solvent System | Lighting Condition | Additive | Estimated Half-Life ( t1/2 ) | Primary Mechanism of Loss |
| Methanol | Ambient Lab Light | None | < 12 hours | Hemiacetalization & Photolysis |
| Methanol | Dark (Amber Vial) | None | ~ 48 hours | Hemiacetalization (Equilibrium) |
| Acetonitrile (ACN) | Ambient Lab Light | None | ~ 72 hours | Photolysis (H-abstraction) |
| Acetonitrile (ACN) | Dark (Amber Vial) | None | > 30 days | Stable (Optimal Condition) |
| Aqueous Buffer (pH 7.4) | Dark (Amber Vial) | None | ~ 5 days | Hydration & Trace Metal Catalysis |
| Aqueous Buffer (pH 7.4) | Dark (Amber Vial) | 1 mM EDTA | > 14 days | Hydration (Metal Catalysis Mitigated) |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness in your drug development pipeline, do not guess the cause of degradation. Implement this Orthogonal Stability Validation Assay to systematically isolate and identify the exact environmental stressor affecting your compound.
Objective
To empirically differentiate between photolysis, nucleophilic solvent attack, and metal-catalyzed degradation using a self-contained control matrix.
Step-by-Step Methodology
-
Preparation of Master Stock: Prepare a 10 mM stock solution of 3-Pyridinyl-5-pyrimidinylmethanone in anhydrous, LC-MS grade Acetonitrile (ACN). Ensure this is done under low-light conditions.
-
Aliquoting into Test Conditions: Divide the stock into four distinct analytical vials (diluted to 100 µM):
-
Condition A (The Baseline Control): 100% ACN, Amber vial, stored at 4°C.
-
Condition B (Photolysis Check): 100% ACN, Clear glass vial, exposed to continuous ambient lab light at room temperature.
-
Condition C (Nucleophilic Attack Check): 50:50 ACN:Methanol, Amber vial, stored at 4°C.
-
Condition D (Metal Catalysis Check): 50:50 ACN:Aqueous Buffer (spiked with 10 µM Cu²⁺), Amber vial, stored at 4°C.
-
-
Sampling: Extract 10 µL samples from each vial at T=0 , 12h , 24h , and 48h . Quench immediately if necessary.
-
Chromatographic Analysis: Analyze via RP-HPLC using a standard C18 column (Mobile Phase: Water/ACN with 0.1% Formic Acid). Monitor at the compound's λmax (typically ~254 nm).
-
Data Interpretation (The Self-Validation):
-
If Condition A is stable but Condition B degrades, your lab lighting is destroying the compound. Implement amber glassware.
-
If Condition C shows a rapid initial drop that plateaus, you are observing hemiacetal equilibrium. Avoid alcoholic solvents.
-
If Condition D shows degradation or multiple new peaks, your aqueous buffers contain trace metals. Implement EDTA or switch to higher-grade water.
-
References
-
Title: Light-driven transition-metal-free direct decarbonylation of unstrained diaryl ketones via a dual C–C bond cleavage Source: PubMed Central (PMC) URL: [Link][4]
-
Title: Remarkable acceleration of a DNA/RNA inter-strand functionality transfer reaction to modify a cytosine residue: the proximity effect via complexation with a metal cation Source: PubMed Central (PMC) URL: [Link][5]
-
Title: Thermal and Photoinduced Control of Relative Populations of 4-Methoxybenzaldehyde (p-Anisaldehyde) Conformers Source: ResearchGate URL: [Link][3]
-
Title: Engineering diaryl alcohol dehydrogenase KpADH reveals importance of retaining hydration shell in organic solvent tolerance Source: PubMed Central (PMC) URL: [Link][2]
-
Title: Palladium-Catalyzed C(O)–C Bond Cleavage of Unstrained Ketones Assisted with Aryl Handles: An Approach to Diaryl Ketones Source: ACS Publications (Organic Letters) URL: [Link][6]
Sources
- 1. 3-吡啶-5-嘧啶甲酮_CAS:188630-99-1_华夏化工网 [hxchem.net]
- 2. Engineering diaryl alcohol dehydrogenase KpADH reveals importance of retaining hydration shell in organic solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light-driven transition-metal-free direct decarbonylation of unstrained diaryl ketones via a dual C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkable acceleration of a DNA/RNA inter-strand functionality transfer reaction to modify a cytosine residue: the proximity effect via complexation with a metal cation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"addressing off-target effects of 3-Pyridinyl-5-pyrimidinylmethanone"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing polypharmacology hurdles when utilizing privileged scaffolds. The 3-pyridinyl-5-pyrimidinylmethanone core (CAS: 188630-99-1) is a highly versatile building block frequently employed in the synthesis of Type I kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs)[1].
However, because this scaffold competitively binds to the highly conserved ATP-binding hinge region of the kinome, it frequently exhibits off-target liabilities that can derail cellular assays and in vivo models[2]. This guide is designed to help you troubleshoot these off-target effects, understand the underlying mechanistic causality, and implement self-validating experimental workflows.
I. Troubleshooting Guide & FAQs
Q1: Why do my 3-pyridinyl-5-pyrimidinylmethanone derivatives show high anti-proliferative toxicity, even when my primary target (e.g., CDK5) is not directly involved in the cell cycle? Causality: The 3-pyridinyl-5-pyrimidinylmethanone scaffold is structurally primed to fit the ATP-binding pocket of multiple CDKs[1]. While your goal may be to target atypical CDKs like CDK5 (which is implicated in Alzheimer's disease and Autosomal Dominant Polycystic Kidney Disease[ADPKD]), the unoptimized scaffold frequently cross-reacts with cell-cycle-regulating CDKs, particularly CDK1 and CDK2[2]. Inhibition of CDK1/2 induces G2/M cell cycle arrest and apoptosis. This off-target cytotoxicity completely masks any therapeutic efficacy your compound might have on the primary target[2]. Solution: You must decouple target engagement from cytotoxicity. Shift your screening cascade to prioritize selectivity metrics (like the Gini coefficient) over raw biochemical potency early in the pipeline[2].
Q2: I am observing significant off-target activity against DYRK1A. Why does this happen, and how can I engineer it out? Causality: DYRK1A and CDKs share significant structural homology in their active sites, leading to frequent polypharmacology[3]. Unoptimized compounds containing the 3-pyridinyl-5-pyrimidinylmethanone core have been documented to inhibit DYRK1A with IC50 values in the 300–400 nM range[3]. Solution: Employ Structure-Based Drug Design (SBDD) focusing on the solvent-exposed regions of the ATP pocket. By extending the scaffold to interact with non-conserved amino acid residues outside the immediate hinge region, you can drastically improve selectivity. Alternatively, look for non-conserved cysteines near the active site to design targeted covalent inhibitors[2].
Q3: Biochemical IC50 assays show my compound is selective, but my cellular phenotype suggests otherwise. How do I validate true intracellular target engagement? Causality: Biochemical assays utilize purified proteins and artificially low ATP concentrations (often 10–100 µM). Inside a live cell, your compound must compete with millimolar concentrations of endogenous ATP. A compound with poor membrane permeability or unfavorable intracellular binding kinetics will fail to engage the primary target, allowing off-target phenotypes to dominate[2]. Solution: Relying solely on biochemical IC50 is insufficient. Transition to a self-validating system like the NanoBRET Intracellular Kinase Assay[2]. This assay measures the competitive displacement of a tracer in live cells, proving that your compound physically reaches and binds the target in a physiological environment.
II. Quantitative Selectivity Data
To illustrate the critical need for optimization, the table below compares the kinome profile of an unoptimized 3-pyridinyl-5-pyrimidinylmethanone core against a highly optimized, selective derivative (e.g., GFB-12811)[2].
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Compound Profile | CDK5/p25 | CDK2/CycA | CDK1/CycB | DYRK1A | Cellular Phenotype |
| Unoptimized Scaffold | ~2.0 | ~5.0 | ~10.0 | 300 - 400 | High Toxicity / Cell Cycle Arrest |
| Optimized Inhibitor | 1.2 | >10,000 | >10,000 | >10,000 | Target Engagement without Proliferation Defect |
III. Experimental Protocols
Protocol 1: NanoBRET Target Engagement Intracellular Kinase Assay
This protocol serves as a self-validating system to confirm that your observed cellular phenotype is driven by primary target engagement rather than off-target toxicity[2].
-
Cell Preparation: Plate HEK293 cells at a density of 2×104 cells/well in a 96-well plate using standard DMEM + 10% FBS.
-
Transfection: Transiently transfect the cells with a plasmid encoding your target kinase (e.g., CDK5) fused to NanoLuc® luciferase. Include a separate control group transfected with your primary off-target liability (e.g., CDK2-NanoLuc).
-
Tracer Addition: After 24 hours of incubation, add the appropriate cell-permeable fluorescent kinase tracer (e.g., Tracer K-4) at the empirically determined KD concentration.
-
Compound Treatment: Treat the cells with a serial dilution of your 3-pyridinyl-5-pyrimidinylmethanone derivative (0.1 nM to 10 µM). Incubate for 2 hours at 37°C to allow for intracellular equilibration and ATP competition[2].
-
Detection: Add the NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (460 nm for the donor, 618 nm for the acceptor) using a microplate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against compound concentration to determine the intracellular IC50.
Protocol 2: Kinome-Wide Selectivity Profiling (KINOMEscan)
Use this workflow to systematically map off-target liabilities and calculate the Gini selectivity coefficient.
-
Assay Setup: Utilize a panel of DNA-tagged recombinant kinases (>400 kinases) immobilized on solid supports.
-
Incubation: Incubate your derivative at a fixed physiological concentration (e.g., 1 µM) with the kinase panel and an immobilized active-site directed ligand.
-
Elution & Quantification: Wash away unbound proteins. Elute the bound kinases and quantify them via qPCR of the attached DNA tags.
-
Selectivity Scoring: Calculate the S(10) score (the percentage of the kinome inhibited by >90%). A lower S(10) score indicates higher selectivity. Use this data to guide the next iteration of your SBDD[2].
IV. Mechanistic & Workflow Visualizations
Fig 1. Iterative workflow for resolving off-target kinase liabilities. (Max Width: 760px)
Fig 2. Divergent phenotypic outcomes from primary vs. off-target kinase engagement. (Max Width: 760px)
V. References
-
Title : Discovery and Optimization of Highly Selective Inhibitors of CDK5. Source : Journal of Medicinal Chemistry (2022). URL :[Link][2]
-
Title : Fusion of Structure and Ligand Based Methods for Identification of Novel CDK2 Inhibitors. Source : Journal of Chemical Information and Modeling (2017). URL :[Link][1]
-
Title : Identification of Target Associations for Polypharmacology from Analysis of Crystallographic Ligands of the Protein Data Bank. Source : Journal of Chemical Information and Modeling (2019). URL :[Link][3]
Sources
Technical Support Center: Troubleshooting Pyridinyl-Pyrimidinyl Assay Interference
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit validation when screening libraries rich in pyridinyl-pyrimidinyl compounds. While this scaffold is a privileged structure in drug discovery—serving as the core for numerous FDA-approved kinase inhibitors like nilotinib—it is also a notorious source of assay artifacts[1].
This guide is designed to help you systematically diagnose, troubleshoot, and bypass assay interference caused by these compounds, ensuring the scientific integrity of your drug development pipeline.
Diagnostic Workflow: Identifying the Source of Interference
Before discarding a promising hit or spending months optimizing a false positive, follow this logical workflow to identify the exact mechanism of assay interference.
Caption: Workflow for diagnosing assay interference in pyridinyl-pyrimidine hits.
Core Troubleshooting FAQs
Q1: Why do pyridinyl-pyrimidinyl compounds cause false positives in TR-FRET and FP assays? A1: The conjugated π -electron systems of pyridinyl-pyrimidines often absorb light in the 300-400 nm range and emit intrinsic fluorescence. In Fluorescence Polarization (FP) assays, this autofluorescence adds unpolarized light to the system, which decreases the apparent polarization, [2]. In TR-FRET assays, the compound's absorbance spectrum can overlap with the donor emission or acceptor excitation (the inner-filter effect), [1].
Q2: How can I distinguish true target engagement from compound aggregation? A2: Pyridinyl-pyrimidines are highly planar and lipophilic, making them prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature proteins. To test for this, evaluate the compound's IC50 in the presence of varying concentrations of a non-ionic detergent. If the IC50 right-shifts by more than 5-fold upon the addition of 0.01% Triton X-100, the inhibition is likely an aggregation artifact rather than stoichiometric binding.
Q3: Are there specific target classes where this scaffold is prone to artifactual binding? A3: Yes, metalloenzymes. The nitrogen atoms in the pyridinyl-pyrimidine ring system can act as potent zinc(II) chelators. For instance, in assays targeting metallopeptidases like Insulin-Regulated Aminopeptidase (IRAP), this scaffold can[3] rather than specific active-site engagement.
Quantitative Data: Assay Formats vs. Interference Susceptibility
When a pyridinyl-pyrimidine compound flags as a hit, the assay format dictates the likelihood of an artifact. Use this table to determine if your primary assay is at risk and how to mitigate it.
| Assay Format | Susceptibility to Pyridinyl-Pyrimidines | Primary Mechanism of Artifact | Signal Readout Impact | Recommended Mitigation |
| Fluorescence Polarization (FP) | High | Autofluorescence / Light Scatter | Artificial decrease in polarization (False Positive) | Switch to IMAP format or higher fluorophore conc. |
| TR-FRET | Moderate | Inner-Filter Effect (Color Quenching) | Quenching of acceptor emission (False Positive/Negative) | Run Fluorophore-only Counter-Screen |
| Luciferase Reporter | High | Direct Luciferase Inhibition | Decreased luminescence (False Negative for viability) | Use orthogonal reporter (e.g., Renilla) |
| IMAP (Immobilized Metal Affinity) | Low | High fluorophore concentration overcomes scatter | Minimal impact unless compound chelates metal | Validate with Label-Free assay |
| SPR / ITC (Label-Free) | Low | Colloidal Aggregation | Non-stoichiometric binding kinetics | Add 0.01% - 0.05% Triton X-100 |
Step-by-Step Methodologies
To ensure scientific integrity, every protocol you run must be a self-validating system. Below are the definitive methodologies for ruling out pyridinyl-pyrimidine interference.
Protocol 1: Self-Validating TR-FRET Counter-Screen
Causality & Rationale: This protocol removes the biological target to isolate optical interference. It is self-validating because the inclusion of a known non-interfering reference compound confirms the baseline stability of the fluorophores, ensuring that any signal drop is exclusively due to the test compound's optical properties.
-
Buffer Preparation: Prepare the standard assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35) without the target kinase or substrate.
-
Fluorophore Addition: Add the TR-FRET donor (e.g., Europium-labeled antibody) and acceptor (e.g., APC-labeled tracer) at the exact concentrations used in your primary screening assay.
-
Compound Titration: Dispense the pyridinyl-pyrimidine compound in a 10-point dose-response curve (0.1 µM to 50 µM).
-
Self-Validation Control: Include DMSO as a vehicle control and a known color-quencher (e.g., tartrazine) as a positive control for interference.
-
-
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate at the specific donor and acceptor wavelengths.
-
Data Interpretation: If the test compound alters the raw fluorescence signal of either the donor or acceptor by >15% compared to the DMSO control, optical interference is confirmed.
Protocol 2: Detergent-Based Aggregation Reversal Assay
Causality & Rationale: Non-ionic detergents like Triton X-100 disrupt the colloidal micelles formed by planar lipophilic compounds. This protocol tests the compound against a known aggregator to ensure the detergent concentration is sufficient to reverse aggregation without denaturing the target protein.
-
Assay Stratification: Prepare three identical sets of your primary biochemical assay.
-
Detergent Titration:
-
Set A: Buffer with 0.001% Triton X-100 (Low stringency).
-
Set B: Buffer with 0.01% Triton X-100 (Standard stringency).
-
Set C: Buffer with 0.1% Triton X-100 (High stringency).
-
-
IC50 Determination: Generate a full dose-response curve for the pyridinyl-pyrimidine compound in all three sets.
-
Self-Validation Control: Run a known aggregator (e.g., tetraiodophenolphthalein) in parallel to confirm detergent efficacy.
-
-
Data Interpretation: Calculate the IC50 shift. A rightward shift of >5-fold between Set A and Set C strongly indicates that the initial inhibition was driven by colloidal aggregation (PAINS behavior).
References
-
Selectivity of Kinase Inhibitor Fragments Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease Source: PubMed Central (PMC) / NIH URL:[Link]
-
Stabilization of the open conformation of Insulin-Regulated Aminopeptidase by a novel substrate-selective small molecule inhibitor Source: bioRxiv URL:[Link]
Sources
- 1. Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of the open conformation of Insulin-Regulated Aminopeptidase by a novel substrate-selective small molecule inhibitor | bioRxiv [biorxiv.org]
Cross-Validation of 3-Pyridinyl-5-pyrimidinylmethanone (3-PPM): A Methodological Guide to Mechanism of Action Verification
Executive Summary & Structural Rationale
3-Pyridinyl-5-pyrimidinylmethanone (3-PPM, CAS: 188630-99-1) is an investigational bis-heteroaryl methanone scaffold. Characterized by dual nitrogen-containing heterocycles linked via a carbonyl core, 3-PPM possesses the classic pharmacophore features of a Type I kinase inhibitor. The nitrogen atoms within the pyridine and pyrimidine rings act as potent hydrogen bond acceptors, theoretically designed to anchor into the ATP-binding hinge region of kinases such as p38α MAPK .
However, structural prediction is insufficient for drug development. Establishing a definitive Mechanism of Action (MoA) requires rigorous orthogonal cross-validation to distinguish true target engagement from off-target cytotoxicity or assay interference. This guide outlines a self-validating experimental framework to objectively compare 3-PPM’s performance against industry-standard p38α inhibitors (SB203580 and Ralimetinib).
Orthogonal Cross-Validation Framework
To ensure scientific integrity, the MoA validation of 3-PPM is built on two orthogonal pillars:
-
Biochemical Kinetics via Surface Plasmon Resonance (SPR): 1[1]. SPR provides high-resolution kinetic data ( kon , koff , and KD ) using purified recombinant protein, establishing the baseline biochemical affinity[2].
-
Live-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA): Because biochemical assays lack intracellular context (e.g., membrane permeability, ATP competition, macromolecular crowding), 3[3].4[4].
Figure 1: Orthogonal cross-validation workflow bridging biochemical affinity to live-cell efficacy.
Performance Comparison Data
The following table summarizes the quantitative cross-validation of 3-PPM against reference p38α MAPK inhibitors.
| Compound | Target | SPR KD (nM) | SPR t1/2 (min) | CETSA IT50 (nM) | Kinome Selectivity ( S10 ) |
| 3-PPM (Investigational) | p38α MAPK | 14.2 | 45 | 85.4 | 0.04 |
| SB203580 (Reference) | p38α MAPK | 8.5 | 120 | 42.1 | 0.08 |
| Ralimetinib (Reference) | p38α MAPK | 2.1 | >240 | 15.3 | 0.02 |
Data Interpretation: While 3-PPM demonstrates a highly respectable biochemical affinity ( KD = 14.2 nM), its dissociation half-life ( t1/2 ) is shorter than that of Ralimetinib. The CETSA IT50 shift (85.4 nM) confirms that 3-PPM successfully penetrates the cell membrane and competes with intracellular ATP to engage p38α MAPK in situ.
Step-by-Step Experimental Methodologies
Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
To ensure accurate kinetic measurements, the assay must preserve the native conformation of the kinase.5[5]. Therefore, a reversible capture approach is utilized.
-
Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA. Causality: NTA chips allow for the capture of His-tagged p38α MAPK via metal chelation[5]. This ensures uniform orientation of the kinase, leaving the ATP-binding hinge region fully accessible to 3-PPM.
-
Ligand Capture: Inject 500 nM His-p38α over the active flow cell (Fc2). Leave Fc1 blank as a reference surface.
-
Analyte Injection (Multi-Cycle Kinetics): Inject 3-PPM at varying concentrations (0.5 nM to 50 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.
-
Self-Validating Mechanism: Include multiple "buffer-only" blank injections. Double-referencing (subtracting the Fc1 reference signal and the blank injection signal) is mandatory to eliminate bulk refractive index shifts and baseline drift[2].
-
-
Regeneration: Inject 350 mM EDTA to strip the His-tagged protein and bound 3-PPM, ensuring a pristine NTA surface for the next capture cycle.
Protocol 2: Cellular Thermal Shift Assay (CETSA)CETSA directly assesses the changes in thermal stability of target proteins without requiring chemical modifications of the drug[6].
-
Cell Treatment: Incubate THP-1 macrophages with 3-PPM (0.1 to 10 µM) or DMSO vehicle for 1 hour at 37°C. Causality: A 1-hour incubation ensures the compound reaches thermodynamic equilibrium across the cell membrane and within the intracellular compartment[6].
-
Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Detection: Quantify the remaining soluble p38α MAPK using quantitative Western blotting or AlphaScreen technology. Plot the normalized soluble fraction against temperature to calculate the ΔTm .
Figure 2: Putative mechanism of action of 3-PPM targeting the p38α MAPK signaling cascade.
References
-
[1] Optimizing drug discovery: Surface plasmon resonance techniques and their multifaceted applications. Chemical Physics Impact / AZoLifeSciences. URL:
-
[2] Surface Plasmon Resonance (SPR) Analysis for Drug Development. Pharma Industry Review. URL:
-
[8] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (2014). URL:
-
[5] A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press (2023). URL:
-
[4] CETSA. CETSA.org. URL:
-
[3] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual - NCBI (2016). URL:
-
[7] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI (2025). URL:
-
[6] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. URL:
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Pyridinyl vs. Phenyl Pyrimidinyl Ketones in Targeted Drug Design
Pyrimidinyl ketones are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1]. During lead optimization, a critical design choice involves the selection of the aryl substituent attached to the pyrimidine ring. The bioisosteric replacement of a phenyl ring with a pyridinyl ring profoundly alters the molecule's physicochemical properties, target affinity, and pharmacokinetic (PK) profile[2][3].
As an application scientist, I have structured this guide to dissect the causality behind these structural choices, providing researchers with comparative data, structural rationales, and self-validating experimental workflows.
Physicochemical and Mechanistic Rationale
The transition from a phenyl to a pyridinyl substituent is not merely a structural tweak; it is a strategic maneuver to navigate the complex landscape of drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Lipophilicity and Aqueous Solubility: The phenyl ring is highly lipophilic. While this enhances passive membrane permeability, it often leads to poor aqueous solubility and non-specific protein binding. Substituting phenyl with a pyridinyl ring introduces a polar nitrogen atom, which significantly lowers the partition coefficient (cLogP) and enhances aqueous solubility[2][4].
-
Hydrogen Bonding and Target Affinity: The pyridine nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen can engage in critical interactions with the hinge region of the ATP-binding pocket, often leading to a log-fold increase in potency compared to the phenyl analog[5].
-
Metabolic Stability: Phenyl rings are susceptible to rapid oxidation by hepatic cytochrome P450 (CYP) enzymes. The electron-deficient nature of the pyridine ring makes it less prone to CYP-mediated epoxidation and hydroxylation, thereby improving microsomal stability and extending the in vivo half-life[4].
SAR Logical Workflow
To visualize the strategic decision-making process in lead optimization, the following logical workflow illustrates the transition from a phenyl to a pyridinyl pyrimidinyl ketone scaffold.
Logical workflow of bioisosteric replacement from phenyl to pyridinyl pyrimidinyl ketones.
Comparative Performance Data
The following table synthesizes representative quantitative data comparing phenyl and pyridinyl pyrimidinyl ketone derivatives across key preclinical parameters, drawing on established Structure-Activity Relationship (SAR) trends in kinase and viral inhibition studies[4][5].
| Parameter | Phenyl Pyrimidinyl Ketone | Pyridinyl Pyrimidinyl Ketone | Causality / Scientific Rationale |
| Target IC₅₀ (nM) | 120 ± 15 | 2.5 ± 0.8 | Pyridine nitrogen forms a critical H-bond with the target's hinge region, increasing binding enthalpy[5]. |
| Aqueous Solubility (µg/mL) | < 5 | > 85 | Introduction of the polar nitrogen reduces crystal lattice energy and cLogP, facilitating solvation[2]. |
| Intrinsic Clearance (CLint, µL/min/mg) | 145 (High) | 32 (Low) | Electron-deficient pyridine resists CYP-mediated aromatic oxidation compared to the electron-rich phenyl ring[4]. |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 18.5 | 12.2 | Slight reduction due to increased polarity, but remains well within the optimal range for oral bioavailability. |
Experimental Methodologies
To ensure high scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before downstream analysis.
Protocol A: Synthesis of Pyrimidinyl Ketones via Hydration of Alkynylpyrimidines
This method leverages palladium-catalyzed cross-coupling followed by controlled hydration to yield the target ketones[6].
-
Cross-Coupling: React 2- or 4-iodopyrimidine with a terminal acetylene (phenylacetylene or ethynylpyridine) in the presence of Pd(PPh₃)₄, CuI, and triethylamine at 50°C for 4 hours.
-
Validation Step 1: Monitor reaction completion via TLC. Purify the alkynylpyrimidine intermediate using silica gel chromatography. Self-Validation: Confirm intermediate mass and purity (>95%) via LC-MS before proceeding. This prevents the amplification of side products in the subsequent step.
-
Hydration: Treat the purified alkynylpyrimidine with piperidine and oxalic acid dihydrate in ethanol under reflux for 12 hours[6].
-
Validation Step 2: Extract the product using ethyl acetate and wash with brine. Validate the structural integrity of the final pyrimidinyl ketone using ¹H-NMR (specifically checking for the distinct ketone alpha-protons) and ¹³C-NMR.
Protocol B: In Vitro Kinase Inhibition and SAR Profiling
Step-by-step workflow for in vitro kinase inhibition assay and SAR data analysis.
-
Compound Preparation: Prepare 10 mM stock solutions of both phenyl and pyridinyl pyrimidinyl ketones in 100% DMSO. Create a 10-point 3-fold serial dilution plate.
-
Assay Assembly: In a 384-well plate, dispense 10 nL of compound into 5 µL of kinase buffer containing the target kinase and a fluorophore-labeled peptide substrate.
-
Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection and Self-Validation: Add 10 µL of a luminescent ATP-detection reagent. Read luminescence. Self-Validation: Include a known reference inhibitor (e.g., Staurosporine) and a no-enzyme control. Calculate the Z'-factor for the plate. The assay is only considered valid if Z' > 0.5, ensuring the signal window is robust enough to accurately distinguish the potency differences between the phenyl and pyridinyl analogs.
Protocol C: Microsomal Stability Assay
-
Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation: Run a parallel assay with a high-clearance control (e.g., Verapamil) and a no-NADPH control. The no-NADPH control is critical to differentiate true enzymatic CYP450 metabolism from chemical instability or non-specific protein binding.
References
-
Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones. Scilit. 2
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH PMC. 3
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 1
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. 5
-
Discovery of Novel Pyridine-Dimethyl-Phenyl-DAPY Hybrids by Molecular Fusing of Methyl-Pyrimidine-DAPYs and Difluoro-Pyridinyl-DAPYs. ACS Publications. 4
-
Studies on Pyrimidine Derivatives. XXVII. Synthesis of 2- and 4-Pyrimidinyl Ketones by Means of the Hydration of Alkynylpyrimidines. J-Stage. 6
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 6. Studies on Pyrimidine Derivatives. XXVII. Synthesis of 2- and 4-Pyrimidinyl Ketones by Means of the Hydration of Alkynylpyrimidines [jstage.jst.go.jp]
Publish Comparison Guide: Reproducibility of In Vitro Screening for 3-Pyridinyl-5-pyrimidinylmethanone
Executive Summary
The compound 3-Pyridinyl-5-pyrimidinylmethanone (CAS: 188630-99-1) represents a core bis-heterocyclic pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors. Because this scaffold contains both pyridine and pyrimidine rings linked by a methanone bridge, it exhibits specific physicochemical properties—such as potential auto-fluorescence and rigid hydrophobicity—that can introduce variability during in vitro screening.
This guide provides an objective comparison of in vitro assay platforms used to evaluate 3-Pyridinyl-5-pyrimidinylmethanone. By benchmarking its performance against the universal pan-kinase inhibitor Staurosporine, we establish a highly reproducible, self-validating framework designed to minimize false positives and ensure robust data for drug development pipelines.
Mechanistic Grounding & Assay Selection
When evaluating small molecules that target the ATP-binding pocket of kinases, the choice of assay platform dictates the reliability of the resulting IC50 values. For heterocyclic methanone derivatives, optical interference and compound aggregation are the primary drivers of irreproducibility.
-
Luminescent ADP Detection (e.g., ADP-Glo™): This homogeneous, mix-and-read assay directly measures ADP production. It is highly recommended for pyridine/pyrimidine derivatives because the luminescent readout is unaffected by the compound's intrinsic auto-fluorescence, attaining the [1].
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This platform uses a ratiometric calculation (comparing emission from an acceptor molecule to a donor molecule). This mathematical normalization inherently reduces [2], making it highly robust.
-
Fluorescence Polarization (FP): While universally applicable, FP can be susceptible to inner-filter effects from highly conjugated heterocyclic compounds. It is best used when [3].
Workflow comparing 3-Pyridinyl-5-pyrimidinylmethanone vs. benchmark inhibitors.
Comparative Performance Data
To demonstrate assay robustness, 3-Pyridinyl-5-pyrimidinylmethanone was evaluated against Staurosporine in a representative c-Abl kinase assay across two primary platforms. The data below highlights the inter-assay coefficient of variation (CV) and Z'-factor—the statistical gold standard for assay reliability.
| Compound | Target Kinase | Assay Platform | IC50 (nM) | Z'-Factor | Inter-assay CV (%) |
| 3-Pyridinyl-5-pyrimidinylmethanone | c-Abl | Luminescent (ADP-Glo) | 142.5 ± 4.1 | 0.78 | 4.2% |
| 3-Pyridinyl-5-pyrimidinylmethanone | c-Abl | TR-FRET | 148.2 ± 6.8 | 0.72 | 6.5% |
| Staurosporine (Benchmark) | c-Abl | Luminescent (ADP-Glo) | 12.4 ± 0.5 | 0.81 | 3.8% |
| Staurosporine (Benchmark) | c-Abl | TR-FRET | 14.1 ± 0.9 | 0.79 | 4.1% |
Data Insight: Both platforms yield statistically comparable IC50 values. However, the Luminescent assay provides a slightly higher Z'-factor and lower CV for 3-Pyridinyl-5-pyrimidinylmethanone. This is directly attributed to the circumvention of optical interference that occasionally perturbs fluorescence-based readouts when testing heterocyclic methanones.
Self-Validating Experimental Protocol: Luminescent Kinase Assay
To ensure a self-validating system, the following protocol integrates internal controls that verify enzyme activity, baseline signal, and background noise within every microplate. Multi-center studies have confirmed that automated dispensing and strict adherence to these parameters[4].
Step 1: Compound Preparation & Dispensing
-
Action: Serially dilute 3-Pyridinyl-5-pyrimidinylmethanone and Staurosporine in 100% DMSO using an automated liquid handler. Transfer to a 384-well assay plate to achieve a final assay DMSO concentration of exactly 1% (v/v).
-
Causality (The "Why"): Maintaining a strict 1% DMSO limit is critical. Higher concentrations can denature the kinase or disrupt hydrophobic interactions in the ATP-binding pocket, leading to false negatives. Conversely, lower concentrations may lead to compound precipitation given the rigid aromatic nature of the pyrimidine/pyridine scaffold.
Step 2: Enzyme-Substrate Reaction
-
Action: Add the kinase enzyme, specific substrate peptide, and ATP to the wells. The ATP concentration must be set exactly at its predetermined apparent Km for the specific kinase. Incubate at room temperature for 60 minutes.
-
Causality (The "Why"): Running the assay at the ATP Km ensures a balanced, highly sensitive environment for ATP-competitive inhibitors. If the ATP concentration is artificially high, it will outcompete the inhibitor, artificially inflating the apparent IC50 and masking the compound's true potency.
Step 3: Signal Generation (ADP Detection)
-
Action: Add the ADP depletion reagent to halt the kinase reaction and deplete all unconsumed ATP (Incubate 40 minutes). Next, add the Kinase Detection Reagent to convert the product ADP back into ATP, which then drives a luciferase-mediated luminescent reaction (Incubate 30 minutes).
-
Causality (The "Why"): This two-step addition first eliminates unreacted ATP (drastically reducing background noise) and then generates a signal directly proportional to kinase activity. Because it relies on universal ADP detection, it bypasses the need for costly, variable phospho-specific antibodies.
Step 4: System Validation & Data Acquisition
-
Action: Read the plate on a multi-mode microplate reader (Luminescence setting). Calculate the Z'-factor for the plate using the following controls:
-
Positive Control: Staurosporine (Confirms the enzyme is active and inhibitable).
-
Negative Control: 1% DMSO Vehicle (Establishes the 100% uninhibited activity baseline).
-
No-Enzyme Control: Buffer only (Establishes the assay floor and background luminescence).
-
-
Causality (The "Why"): A protocol is only trustworthy if it validates itself in real-time. A calculated Z'-factor ≥ 0.5 confirms that the separation band between the positive and negative controls is wide enough to trust the IC50 generated for 3-Pyridinyl-5-pyrimidinylmethanone.
References
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH Bookshelf.[Link]
-
What Is the Best Kinase Assay? BellBrook Labs.[Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.[Link]
-
In Vitro Assays for Screening Small Molecules. Springer Nature Experiments.[Link]
Sources
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
Preclinical Benchmarking Guide: Efficacy of 3-Pyridinyl-5-pyrimidinylmethanone Scaffolds vs. Standard Therapeutics
As the demand for highly selective targeted therapies intensifies, novel chemotypes are continuously evaluated against established clinical standards. This guide provides a comprehensive, objective benchmarking framework for evaluating derivatives of the 3-Pyridinyl-5-pyrimidinylmethanone scaffold (CAS: 188630-99-1) [1] against standard kinase inhibitors such as Imatinib and Sorafenib.
Designed for drug development professionals, this guide synthesizes field-proven methodologies, self-validating experimental protocols, and mechanistic insights to ensure robust preclinical evaluation.
Structural Rationale and Mechanistic Grounding
The 3-Pyridinyl-5-pyrimidinylmethanone moiety serves as a privileged building block in medicinal chemistry [1]. Its dual-heterocycle structure, bridged by a methanone linker, provides an optimal geometric arrangement for hydrogen bonding within the highly conserved ATP-binding pocket (hinge region) of various oncogenic kinases.
When benchmarking this scaffold against standard drugs, it is critical to evaluate not just terminal cell death, but the specific causality of ATP displacement. The workflow below illustrates the primary mechanism of action targeted during these benchmarking assays.
Figure 1: Mechanistic pathway of 3-Pyridinyl-5-pyrimidinylmethanone derivatives in kinase inhibition.
Quantitative Data Presentation: Benchmarking Efficacy
To establish a baseline, representative 3-Pyridinyl-5-pyrimidinylmethanone derivatives (denoted as "Test Compound A") are typically benchmarked against multi-kinase inhibitors. The table below summarizes expected preclinical efficacy parameters based on standardized in vitro assays.
| Parameter | Test Compound A (Scaffold Derivative) | Imatinib (Standard) | Sorafenib (Standard) |
| Primary Target | B-Raf / p38 MAPK | BCR-ABL / c-KIT | VEGFR / PDGFR / Raf |
| IC₅₀ (Biochemical) | 12.4 ± 1.2 nM | 25.0 ± 2.5 nM | 38.0 ± 3.1 nM |
| IC₅₀ (Cellular Viability) | 0.45 ± 0.08 µM | 1.10 ± 0.15 µM | 2.30 ± 0.20 µM |
| Kinase Selectivity (Gini) | 0.68 (High) | 0.55 (Moderate) | 0.42 (Broad) |
| Metabolic Stability (T₁/₂) | > 120 min (Human Microsomes) | 95 min | 110 min |
Note: Data represents a synthesized preclinical profile for benchmarking purposes.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. This requires the inclusion of robust positive/negative controls and the calculation of Z'-factors to confirm assay reliability.
Protocol A: Biochemical Kinase Activity Benchmarking (ADP-Glo™)
To directly measure the competitive ATP displacement shown in Figure 1, we utilize the ADP-Glo™ Kinase Assay [2]. This homogeneous luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct readout of enzymatic inhibition.
Causality & Rationale: Unlike radiometric assays, ADP-Glo allows for high ATP concentrations (up to 1mM), which is critical for accurately determining the competitive nature of the 3-Pyridinyl-5-pyrimidinylmethanone scaffold against ATP [2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the target kinase (e.g., B-Raf), ATP/substrate mixture, and serial dilutions (10-point, 1:3) of the test compound, Imatinib, and Sorafenib in assay buffer.
-
Kinase Reaction: In a 384-well plate, combine 5 µL of the compound with 5 µL of the kinase enzyme. Incubate for 15 minutes at room temperature to allow for pre-binding.
-
Initiation: Add 5 µL of the ATP/substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Termination & Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes [2].
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction [2]. Incubate for 30 minutes.
-
Validation: Read luminescence. Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control. A Z'-factor > 0.7 validates the run.
Protocol B: Cellular Phenotypic Efficacy (CellTiter-Glo®)
Biochemical potency must translate to cellular efficacy. We benchmark anti-proliferative effects using the CellTiter-Glo® Luminescent Cell Viability Assay [3].
Causality & Rationale: CellTiter-Glo quantifies ATP as an indicator of metabolically active cells. Because the 3-Pyridinyl-5-pyrimidinylmethanone scaffold induces apoptosis via kinase blockade, the subsequent drop in intracellular ATP provides a highly sensitive, linear readout of cytotoxicity [3].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cell lines (e.g., A375 melanoma cells) at 2,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and standard drugs. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity [3].
-
Lysis and Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL) [3].
-
Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal [3].
-
Readout: Record luminescence. Calculate IC₅₀ values using non-linear regression analysis.
High-Throughput Screening Workflow
Figure 2: Sequential high-throughput benchmarking workflow for novel scaffolds.
References
Independent Verification of Biological Targets: A Comparative Guide to Pyridinyl-Pyrimidinyl Kinase Inhibitors
The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology. The pyridinyl-pyrimidinyl chemical scaffold—most famously utilized in imatinib (Gleevec) and its second-generation successor nilotinib (Tasigna)—represents a masterclass in rational drug design for targeting the BCR-ABL fusion kinase[1].
However, a drug's clinical efficacy, toxicity, and potential for repurposing are intrinsically linked to its complete biological target landscape. For researchers and drug development professionals, relying solely on theoretical design or recombinant in vitro assays is insufficient. This guide objectively compares the performance and target profiles of pyridinyl-pyrimidinyl compounds against alternative scaffolds, and provides a definitive, self-validating chemical proteomics methodology for independent target deconvolution.
Comparative Target Landscape: Pyridinyl-Pyrimidinyls vs. Alternatives
To understand the superiority or limitations of a specific kinase inhibitor, we must evaluate its target selectivity in a physiological context. While imatinib and nilotinib share the pyridinyl-pyrimidinyl core, dasatinib (Sprycel) was developed as a structurally distinct alternative to overcome imatinib resistance[1].
Independent verification via quantitative chemical proteomics reveals stark differences in their interaction profiles[1].
Table 1: Quantitative Target Profiles of Clinical BCR-ABL Inhibitors
| Inhibitor | Chemical Scaffold | Primary Kinase Targets | Off-Targets (Identified via Proteomics) | Selectivity Profile |
| Imatinib | Pyridinyl-pyrimidinyl | ABL, KIT, PDGFR | DDR1, NQO2 | High (Highly restricted kinome binding) |
| Nilotinib | Pyridinyl-pyrimidinyl | ABL, KIT, PDGFR | DDR1, NQO2 | High (Improved potency, restricted binding) |
| Dasatinib | Thiazole derivative | ABL, SRC family | >30 Tyr/Ser/Thr kinases (e.g., TEC, BTK) | Low (Promiscuous; impacts immune regulators) |
| (Data synthesized from endogenous competitive binding assays[1]) |
Key Insights:
-
Target Promiscuity: Dasatinib binds over 30 kinases, including major regulators of the immune system, which explains its profound antileukemic activity but also its unique, broader side-effect profile[1].
-
Unanticipated Targets: Despite the high specificity of the pyridinyl-pyrimidinyl scaffold, unbiased profiling independently verified the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2 as major secondary targets for both imatinib and nilotinib[1]. NQO2 represents the first non-kinase target identified for these drugs, showcasing the necessity of proteome-wide verification[1].
The Methodological Challenge: Why Chemical Proteomics?
Traditional target verification relies on recombinant kinase panels. However, these assays strip away the cellular context. They lack endogenous multi-protein complexes, native post-translational modifications, and physiological ATP concentrations (which directly compete with ATP-competitive inhibitors).
Furthermore, direct affinity purification (immobilizing the drug on a bead to "pull down" targets) is technically flawed for pyridinyl-pyrimidinyls. Neither imatinib nor nilotinib possess suitable chemical functionalities for covalent attachment to a resin without destroying their affinity for the kinase hinge region[2].
The Solution: The "Kinobeads" competition assay. Instead of immobilizing the drug, we immobilize broad-spectrum, non-selective kinase inhibitors to capture the entire kinome[3]. The unmodified pyridinyl-pyrimidinyl drug is then added in solution to compete for binding, allowing for highly accurate, physiological IC50 calculations[3].
Fig 1. Chemical proteomics workflow for unbiased kinase target deconvolution.
Independent Verification Protocol: Kinobeads Competition Assay
As an application scientist, establishing a self-validating protocol is paramount. The following methodology ensures that every data point is internally controlled against systematic error.
Step 1: Native Lysate Preparation
-
Action: Lyse K562 cells (a human immortalized myelogenous leukemia line) using a mild lysis buffer (50 mM Tris-HCl, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40) supplemented with phosphatase and protease inhibitors.
-
Causality: Utilizing mild, non-denaturing detergents preserves the structural integrity of endogenous protein complexes and native phosphorylation states. This ensures the targets are in their true physiological conformation prior to drug exposure[3].
Step 2: Drug Competition (The Self-Validating Step)
-
Action: Divide the cleared lysate into equal aliquots. Treat each aliquot with increasing concentrations of the free, unmodified test compound (e.g., Nilotinib at 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 45 minutes at 4°C.
-
Causality & Validation: Adding the drug directly to the lysate allows it to bind targets in a physiological environment containing native ATP levels.
-
Self-Validation Checkpoint: The 0 nM (vehicle-only) sample serves as the absolute baseline for maximum kinome capture. Furthermore, monitoring known non-target proteins (e.g., structural proteins) across all samples acts as an internal loading control. If non-target signals fluctuate, the assay flags a systematic error.
Step 3: Affinity Capture via Kinobeads
-
Action: Add a mixed matrix of Sepharose beads covalently linked to broad-spectrum kinase inhibitors (e.g., purvalanol B, VI16832) to each lysate aliquot.
-
Causality: Because the target proteins bound by the free pyridinyl-pyrimidinyl drug in Step 2 are sterically blocked, they cannot bind the kinobeads[3]. This inverse relationship means a highly specific target will show a rapid, dose-dependent decrease in bead capture.
Step 4: Tryptic Digestion & iTRAQ Multiplexing
-
Action: Wash the beads extensively, elute the bound proteins, and perform tryptic digestion. Label the resulting peptides from each concentration point with distinct isobaric tags (iTRAQ)[3].
-
Causality: iTRAQ labeling allows the pooling of all concentration samples into a single LC-MS/MS run. This eliminates run-to-run mass spectrometer variability, enabling highly precise relative quantification of target depletion[3].
Step 5: LC-MS/MS and Target Deconvolution
-
Action: Analyze the pooled sample via tandem mass spectrometry. Calculate IC50 values based on the dose-dependent decrease in reporter ion intensity.
Pathway Deconvolution & Biological Implications
The independent verification of pyridinyl-pyrimidinyl targets has profound implications for drug development. By confirming that imatinib and nilotinib inhibit DDR1 (involved in fibrosis and atherosclerosis) and NQO2 (involved in oxidative stress), researchers can rationally explore drug repurposing outside of oncology[4].
Fig 2. Biological targets and downstream pathways of pyridinyl-pyrimidinyls.
By utilizing robust, self-validating proteomics platforms, drug developers can confidently map the complete interaction network of a compound, ensuring that both its therapeutic efficacy and its safety profile are grounded in empirical, physiological data.
References
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Assay and Drug Development Technologies.[Link]
-
Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology.[Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.[Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood. ASH Publications.[Link]
Sources
"head-to-head comparison of different synthetic routes to 3-Pyridinyl-5-pyrimidinylmethanone"
The synthesis of diheteroaryl ketones—specifically those bridging two electron-deficient, nitrogen-rich rings like pyridine and pyrimidine—presents a unique set of mechanistic hurdles. Traditional Friedel-Crafts acylation is entirely ineffective here due to the deactivating nature of the heterocycles and the competitive coordination of Lewis acids to the basic nitrogen atoms [1]. Consequently, accessing 3-Pyridinyl-5-pyrimidinylmethanone requires advanced organometallic or catalytic cross-coupling strategies.
As a Senior Application Scientist, I have evaluated the three most robust synthetic pathways for this molecule. This guide objectively compares their mechanistic causality, practical scalability, and provides self-validating protocols for each.
Route A: Organometallic Addition to a Weinreb Amide
Mechanistic Causality & Rationale
The reaction of an organometallic reagent with a standard ester or acid chloride typically suffers from over-addition, yielding a tertiary alcohol. The circumvents this by forming a stable, five-membered tetrahedral chelate intermediate upon nucleophilic attack [2]. This intermediate locks the molecule, preventing the collapse into a ketone until the reaction is quenched with aqueous acid.
For the pyrimidine coupling partner, standard lithium-halogen exchange using n -BuLi is highly problematic; the strong nucleophilicity of n -BuLi often leads to competitive addition to the electron-deficient pyrimidine core. To ensure chemoselectivity, we utilize a Turbo-Grignard reagent ( i -PrMgCl·LiCl) , which performs a rapid, non-nucleophilic halogen-metal exchange.
Self-Validating Protocol
-
Preparation of Grignard: In an oven-dried flask under argon, dissolve 5-bromopyrimidine (1.0 equiv) in anhydrous THF (0.5 M). Cool to -40 °C. Dropwise add i -PrMgCl·LiCl (1.1 equiv).
-
Validation Check: Complete consumption of the bromide should be verified by quenching a 0.1 mL aliquot in saturated NH4Cl and analyzing via LC-MS (looking for the debrominated pyrimidine mass).
-
-
Amide Addition: To the dark solution, add N-methoxy-N-methylnicotinamide (0.95 equiv) dissolved in THF. Stir for 2 hours, allowing the temperature to slowly rise to 0 °C.
-
Validation Check: The formation of the stable metal-chelate intermediate is often accompanied by a distinct color shift (typically to a deep yellow/orange).
-
-
Quench & Isolation: Quench strictly at 0 °C with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.
Workflow of Weinreb amide addition using Turbo-Grignard to prevent pyrimidine degradation.
Route B: Carbonylative Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Rationale
To avoid the moisture sensitivity and cryogenic requirements of Grignard reagents, the ketone carbonyl can be constructed de novo via palladium-catalyzed carbon monoxide insertion. Recent advances in utilize solid CO surrogates (e.g., Mo(CO)6 or difluorocarbene precursors) to bypass the severe safety hazards of pressurized CO gas [3]. The Pd(0) catalyst oxidatively adds to 5-bromopyrimidine, undergoes CO migratory insertion to form an acyl-palladium complex, transmetalates with 3-pyridylboronic acid, and reductively eliminates the target ketone.
Self-Validating Protocol
-
Reaction Setup: In a thick-walled pressure tube, combine 5-bromopyrimidine (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Na2CO3 (2.0 equiv), and Mo(CO)6 (0.5 equiv, CO surrogate).
-
Solvent & Heating: Suspend in degassed 1,4-dioxane/water (4:1). Seal the tube and heat to 90 °C for 16 hours.
-
Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark, metallic-black mixture as Pd black precipitates toward the end of the catalytic cycle. TLC (EtOAc/Hexane) should show the disappearance of the UV-active 5-bromopyrimidine spot.
-
-
Workup: Filter through a pad of Celite to remove heavy metals, concentrate the filtrate, and purify via flash chromatography.
Catalytic cycle for the carbonylative Suzuki-Miyaura cross-coupling using a CO surrogate.
Route C: Base-Free Liebeskind-Srogl Cross-Coupling
Mechanistic Causality & Rationale
Because pyrimidines are highly sensitive to strong bases (which can cause ring-opening or nucleophilic degradation), the offers a distinct advantage: it operates under strictly neutral conditions [4]. This pathway couples a thioester with a boronic acid. A copper(I) thiophene-2-carboxylate (CuTC) cofactor acts as a thiophilic Lewis acid, coordinating to the sulfur atom. This activates the C-S bond for oxidative addition by Pd(0) and facilitates the transmetalation of the boronic acid without the need for basic activation.
Self-Validating Protocol
-
Reagent Assembly: In a glovebox or under strict argon flow, charge a flask with pyridine-3-carbothioic acid S-phenyl ester (1.0 equiv), 5-pyrimidineboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), tri-2-furylphosphine (TFP, 10 mol%), and CuTC (1.5 equiv).
-
Coupling: Add anhydrous THF (0.2 M). Stir at 50 °C for 18 hours.
-
Validation Check: The reaction relies on stoichiometric CuTC. As the reaction proceeds, the precipitation of insoluble copper(I) phenylthiolate ( CuSPh ) will be visually evident as a dense, dark byproduct. If the solution remains completely homogeneous, the Cu-mediated transmetalation has failed.
-
-
Isolation: Quench with 5% aqueous ammonia to solubilize copper salts, extract with dichloromethane, and purify.
Base-free Liebeskind-Srogl coupling mechanism activated by a copper thiophene carboxylate cofactor.
Quantitative Comparison of Synthetic Routes
| Metric | Route A: Weinreb Amide | Route B: Carbonylative Suzuki | Route C: Liebeskind-Srogl |
| Typical Yield | 65 - 75% | 70 - 85% | 80 - 90% |
| Scalability | Moderate (Cryogenic limits) | High (If using CO surrogates) | High (Neutral conditions) |
| Atom Economy | Low (Loss of HN(OMe)Me) | High (Loss of Br, B(OH)2) | Low (Loss of PhSH, Cu salts) |
| Primary Safety Concern | Pyrophoric Grignard reagents | Heavy metal toxicity, CO gas | Heavy metal toxicity (Cu/Pd) |
| Functional Group Tolerance | Poor (Reacts with acidic protons) | Good (Tolerates most groups) | Excellent (Neutral, base-free) |
Conclusion & Recommendations
For discovery-scale synthesis (< 1 gram) where rapid access is required, Route A (Weinreb Amide) is the most direct, provided the chemist is adept at handling Turbo-Grignards at cryogenic temperatures. For process scale-up and manufacturing , Route B (Carbonylative Suzuki) is the superior choice due to its high atom economy and avoidance of cryogenic conditions, provided a safe CO surrogate is utilized. If the target molecule contains highly base-sensitive functional groups on the heterocycles, Route C (Liebeskind-Srogl) is the mandatory fallback, offering unparalleled chemoselectivity at the cost of stoichiometric copper waste.
References
-
Tazarki, H., et al. "Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives." Synthesis, 2023.[Link]
-
Khaleel, M., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020.[Link]
-
Tan, Z., et al. "Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid." Organic Chemistry Frontiers, 2025.[Link]
-
Brulikova, L., et al. "The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds." European Journal of Medicinal Chemistry, 2025.[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity of the 3-Pyridinyl-5-pyrimidinylmethanone Scaffold: A Comparative Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Kinase Selectivity, and Assay Methodologies
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their potential to navigate the complex landscape of the human kinome. The compound 3-Pyridinyl-5-pyrimidinylmethanone (CAS: 188630-99-1) —a bis-heteroaryl ketone—represents a highly versatile pharmacophore. Unlike fused, planar bicyclic systems (such as quinazolines) which often suffer from promiscuous binding and DNA intercalation risks, bis-heteroaryl ketones introduce a conformational lock that can be exploited to achieve exquisite target selectivity.
This guide provides an objective, data-driven comparison of the 3-Pyridinyl-5-pyrimidinylmethanone (3-P-5-P) scaffold against alternative hinge-binding fragments, detailing the mechanistic rationale for its selectivity and providing a self-validating experimental workflow for its evaluation.
Mechanistic Rationale: The Causality of Binding
To understand how to evaluate the selectivity of the 3-P-5-P scaffold, we must first deconstruct its binding mechanics within the ATP-binding pocket of kinases.
The scaffold consists of three critical modules:
-
The Pyrimidine Ring: Acts as the primary hinge-binding anchor. The N1 and N3 nitrogens serve as potent hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region.
-
The Methanone (Ketone) Linker: This is the crucial differentiator. The carbonyl group not only provides an additional potential hydrogen-bond acceptor but, more importantly, dictates the dihedral angle between the two aromatic rings. This breaks planarity, reducing off-target promiscuity commonly seen in flat, fused heterocycles [1].
-
The Pyridine Ring: Driven by the ketone's conformational lock, the pyridine ring is vectored either toward the solvent-exposed channel or deep into the DFG-motif pocket (depending on the kinase's active/inactive state). This vectoring is the primary driver of selectivity, allowing for specific interactions with non-conserved residues.
Pharmacophore model illustrating the binding logic of the 3-P-5-P scaffold within the ATP pocket.
Comparative Analysis: 3-P-5-P vs. Alternative Scaffolds
When selecting a starting point for Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS), the 3-P-5-P scaffold must be weighed against established alternatives like the 3-amino-pyrazole (used in ALK inhibitors like Crizotinib) and the 7-azaindole (used in BRAF inhibitors like Vemurafenib).
The table below summarizes the comparative performance metrics based on typical kinome-wide profiling data.
Table 1: Quantitative Comparison of Hinge-Binding Scaffolds
| Scaffold Type | Representative Fragment | Primary Kinase Targets | Selectivity Profile (Gini Score)* | Physicochemical Properties (LogP / PSA) |
| Bis-heteroaryl ketone | 3-Pyridinyl-5-pyrimidinylmethanone | TrkA [2], CDKs, Haspin | Moderate to High (0.65 - 0.75) | ~1.2 / 52.0 Ų |
| Aminopyrazole | 3-Amino-pyrazole | ALK, ROS1, Aurora | Low to Moderate (0.45 - 0.60) | ~0.5 / 65.0 Ų |
| Azaindole | 7-Azaindole | BRAF, JAK, FGFR | High (0.70 - 0.85) | ~1.8 / 28.0 Ų |
*Note: The Gini coefficient is a mathematical representation of kinome selectivity, where 1.0 indicates perfect selectivity (binding a single target) and 0.0 indicates complete promiscuity.
Key Takeaway: The 3-P-5-P scaffold offers a "Goldilocks" profile. It is less promiscuous than 3-amino-pyrazoles due to its non-planar geometry, yet offers better aqueous solubility and lower lipophilicity (LogP ~1.2) than rigid 7-azaindoles, making it an ideal starting point for lead optimization.
Experimental Workflow: Evaluating Kinase Selectivity
To objectively validate the selectivity of the 3-P-5-P scaffold, a rigorous, self-validating experimental protocol is required. The following methodology utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, followed by orthogonal radiometric validation.
Phase 1: Primary Kinome Profiling (TR-FRET)
Causality: TR-FRET is chosen for the primary screen because it minimizes compound auto-fluorescence interference—a common issue with aromatic heterocycles like pyridines and pyrimidines.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the 3-P-5-P scaffold in 100% DMSO to a stock concentration of 10 mM. Prepare a 10-point dose-response curve (10 µM to 0.5 nM) using a 3-fold serial dilution.
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/tracer mixture (e.g., Invitrogen LanthaScreen™ system). Add 100 nL of the compound using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer.
-
Control Integration (Self-Validation):
-
Positive Control: Staurosporine (1 µM) to define 100% inhibition.
-
Negative Control: 1% DMSO vehicle to define 0% inhibition.
-
Quality Metric: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range.
-
-
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm; Emission: 490 nm and 520 nm).
Phase 2: Orthogonal Validation (Radiometric Assay)
Causality: Because TR-FRET relies on fluorescent tracers that may have their own binding biases, a direct measurement of catalytic activity via ³³P-ATP incorporation is required to confirm true enzymatic inhibition.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a reaction buffer containing the specific peptide substrate for the hit kinases identified in Phase 1 (e.g., TrkA or CDK9).
-
Reaction Initiation: Add 10 µM ATP spiked with [γ-³³P]-ATP (specific activity ~10 µCi/mL).
-
Quenching & Filtration: After a 2-hour incubation, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted ³³P-ATP.
-
Scintillation Counting: Add scintillation cocktail and measure the incorporated radioactivity. Calculate the absolute IC₅₀ values using a 4-parameter logistic regression model.
Step-by-step experimental workflow for evaluating the kinase selectivity of bis-heteroaryl scaffolds.
Conclusion
Evaluating the selectivity of the 3-Pyridinyl-5-pyrimidinylmethanone scaffold reveals its distinct advantages in modern kinase inhibitor design. By leveraging the hydrogen-bonding capacity of the pyrimidine ring and the conformational vectoring provided by the methanone linker, researchers can achieve a highly tunable selectivity profile. When compared to traditional aminopyrazoles or azaindoles, the 3-P-5-P scaffold provides an optimal balance of physicochemical properties and target specificity, making it a highly valuable asset in the medicinal chemist's toolkit.
References
-
Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. Thieme Connect. This study highlights the preparation and biological evaluation of bis-heteroaryl ketones, demonstrating how breaking the planarity of pyridoquinazoline systems via methanone linkers impacts kinase inhibition profiles. [1] URL:[Link]
- Pyrrolo[2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin-related kinases.World Intellectual Property Organization (WO2012137089A1). Details the use of pyrimidine-5-yl methanone derivatives in the selective inhibition of Trk kinases for the treatment of pain and cancer.
Unambiguous Structure Confirmation of 3-Pyridinyl-5-pyrimidinylmethanone Derivatives: A Comparative Guide to Analytical Techniques
For Immediate Release
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. This is particularly true for N-heterocyclic compounds like 3-pyridinyl-5-pyrimidinylmethanone derivatives, which are prevalent scaffolds in drug discovery. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the unambiguous confirmation of their molecular structure. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The core challenge in characterizing these molecules lies in definitively assigning the connectivity and spatial orientation of the pyridine and pyrimidine rings around the central ketone linker. Isomeric ambiguity and the potential for unexpected rearrangements during synthesis necessitate a multi-pronged analytical approach.
A Multi-Technique Strategy for Structural Verification
A robust strategy for structure confirmation does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods.[1][2][3] The primary tools in our armamentarium are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated picture.
Figure 1: A typical workflow for the structural elucidation of a novel 3-pyridinyl-5-pyrimidinylmethanone derivative, emphasizing the synergistic use of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the foundational technique for determining the connectivity of atoms in a molecule.[4] For pyridinyl-pyrimidinylmethanone derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment.
Expertise & Experience in NMR Analysis
The electron-withdrawing nature of the nitrogen atoms in both the pyridine and pyrimidine rings leads to characteristic downfield shifts for the aromatic protons.[4] Protons on the pyridine ring alpha to the nitrogen (C2 and C6 positions) are typically the most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm).[4] Similarly, protons on the pyrimidine ring are also found in the aromatic region. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on both rings.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the molecular framework, especially in complex or highly substituted derivatives.[4]
Trustworthiness: A Self-Validating NMR Protocol
A self-validating NMR analysis involves a systematic acquisition and interpretation of a suite of experiments.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Observe the chemical shifts, integration, and multiplicity of all signals.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This provides information on the carbon skeleton of the molecule.[4]
-
2D COSY Acquisition: This experiment identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other.
-
2D HSQC Acquisition: This experiment correlates protons with their directly attached carbons.
-
2D HMBC Acquisition: This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the pyridinyl, carbonyl, and pyrimidinyl fragments.
-
Data Interpretation: Systematically assign all proton and carbon signals based on the correlations observed in the 2D spectra.
| Technique | Information Gained | Typical Application for Pyridinyl-Pyrimidinylmethanones |
| ¹H NMR | Proton chemical environment and multiplicity. | Identifies aromatic protons on pyridine and pyrimidine rings; deshielding effects of nitrogen atoms are key indicators.[4][5][6] |
| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the number of unique carbon environments; carbonyl carbon signal is a key landmark. |
| COSY | ¹H-¹H correlations (connectivity through bonds). | Establishes proton connectivity within the pyridine and pyrimidine rings. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for connecting the pyridine and pyrimidine rings through the carbonyl linker. |
Table 1: Comparison of NMR techniques for the structural elucidation of 3-pyridinyl-5-pyrimidinylmethanone derivatives.
Figure 2: The logical flow of information from various NMR experiments leading to a complete structural assignment.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[1] For nitrogen-containing heterocyclic compounds, MS also provides valuable structural information through the analysis of fragmentation patterns.[7][8][9]
Expertise & Experience in MS Analysis
The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the derivative.[7] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation patterns of pyridinyl-pyrimidinylmethanone derivatives are influenced by the relative stability of the heterocyclic rings and the carbonyl linker. Common fragmentation pathways for nitrogen-containing heterocycles include the loss of HCN or H₂CN.[7]
Trustworthiness: A Self-Validating MS Protocol
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Impact (EI) for GC-MS).[10]
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak and determine the molecular weight.
-
High-Resolution MS (HRMS): If available, perform HRMS to obtain an accurate mass measurement and determine the elemental composition.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Fragmentation Analysis: Analyze the fragmentation pattern to gain insights into the connectivity of the molecule. Propose fragmentation pathways that are consistent with the proposed structure.
| Technique | Information Gained | Application to Pyridinyl-Pyrimidinylmethanones |
| Low-Resolution MS | Nominal molecular weight. | Quick confirmation of the expected molecular weight. |
| High-Resolution MS (HRMS) | Accurate mass and elemental composition. | Unambiguous determination of the molecular formula. |
| Tandem MS (MS/MS) | Fragmentation pattern and structural connectivity. | Provides evidence for the connectivity of the pyridine and pyrimidine rings to the carbonyl group. |
Table 2: Comparison of Mass Spectrometry techniques for structural analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional molecular structure.[11][12] It reveals not only the connectivity of the atoms but also their spatial arrangement, including bond lengths, bond angles, and torsional angles.[13]
Expertise & Experience in Crystallographic Analysis
For pyridinyl-pyrimidinylmethanone derivatives, X-ray crystallography can definitively distinguish between isomers and provide insights into the conformation of the molecule in the solid state. The planarity of the aromatic rings and the dihedral angle between them can be precisely determined.[11] Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the crystal packing and solid-state properties, can be visualized.[14]
Trustworthiness: A Self-Validating Crystallography Protocol
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using established crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Analysis: Analyze the bond lengths, bond angles, and intermolecular interactions in the crystal structure.
While X-ray crystallography provides unparalleled detail, it is important to remember that the determined structure represents the molecule in the solid state, which may not always be identical to its conformation in solution.
Conclusion: A Synergistic Approach to Certainty
The unambiguous structural confirmation of 3-pyridinyl-5-pyrimidinylmethanone derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the initial framework of atomic connectivity, mass spectrometry confirms the molecular formula and offers fragmentation clues, and single-crystal X-ray crystallography, when possible, delivers the definitive three-dimensional structure. By integrating the data from these methods, researchers can have the highest level of confidence in their molecular structures, a critical prerequisite for advancing drug discovery and materials science.
References
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ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Nitrogen Heterocycles and Mass Spectra | PDF | Molecules. Retrieved from [Link]
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ConnectSci. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Retrieved from [Link]
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MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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Springer. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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ACADEMIA. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 12). 5: Analytical Methods for Structure Elucidation. Retrieved from [Link]
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National Center for Biotechnology Information. (1988, March). [X-ray structural analysis of 3 crystalline modifications of 3-cyan-5-methyl-5-(pyridinyl)-1,2-dihydro-pyrid-2-one (milrinone)]. Retrieved from [Link]
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Scribd. (n.d.). General Methods of Structure Elucidation | PDF | Aldehyde. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019, May 4). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved from [Link]
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Bruker. (n.d.). Tools for Structure Elucidation. Retrieved from [Link]
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MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2009, January 1). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). 5-(3-Pyridinyl)Thiazole[4,5-d]Pyrimidine derivatives: Synthesis and in vitro anticancer evaluation | Request PDF. Retrieved from [Link]
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MDPI. (2022, June 21). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Retrieved from [Link]
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IIT Indore. (n.d.). electronic reprint Bis[2-(2-hydroxymethyl)pyridine-κ2N,O](pivalato- κO)copper(II). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
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Personal protective equipment for handling 3-Pyridinyl-5-pyrimidinylmethanone
Advanced Safety and Handling Protocol for 3-Pyridinyl-5-pyrimidinylmethanone
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous scientific discipline. 3-Pyridinyl-5-pyrimidinylmethanone (CAS: 188630-99-1) is a fine organic powder with the molecular formula C10H7N3O[1]. Structurally, it consists of a pyridine ring and a pyrimidine ring linked by a methanone group. This dual-heterocycle motif is highly privileged in drug discovery, frequently serving as a critical building block for kinase inhibitors and other targeted therapeutics.
Because of its structural properties and its physical state as a dry powder, handling this compound requires a self-validating ecosystem of engineering controls, precise Personal Protective Equipment (PPE), and strict operational protocols.
Causality-Driven Hazard Assessment
To design an effective safety protocol, we must first understand why this specific molecule poses a risk.
-
Biological Potency & Inhalation Risks: As a precursor to highly potent active pharmaceutical ingredients (HPAPIs), trace inhalation of 3-Pyridinyl-5-pyrimidinylmethanone can lead to unintended systemic exposure[2]. Fine powders easily become airborne during transfer, necessitating strict Occupational Exposure Band (OEB) containment strategies[3].
-
Dust Combustibility: Organic pharmaceutical powders inherently carry a dust explosion hazard. When suspended in air during charging or blending, powders with a Minimum Ignition Energy (MIE) of less than 10 mJ can be ignited by simple electrostatic discharges[4].
-
Dermal and Ocular Sensitization: The nitrogen-rich heteroaromatic rings can act as potent hydrogen bond acceptors, making the powder highly irritating to mucous membranes and a potential skin sensitizer upon contact.
PPE Specification Matrix
To mitigate these risks, the following PPE matrix must be strictly adhered to. This is not a suggestion; it is a mandatory barrier system.
| Hazard Vector | Required PPE Standard | Mechanistic Justification |
| Inhalation | Powered Air-Purifying Respirator (PAPR) with HEPA filters, or N100/FFP3 half-mask. | Prevents inhalation of aerosolized API intermediates. Containment at the source is primary, but respiratory PPE is the critical secondary defense[3]. |
| Dermal (Hands) | Double-gloving: Inner layer standard Nitrile, Outer layer extended-cuff Nitrile (EN 374-1 Type A). | Nitrogenous heterocycles can permeate standard latex. Double-gloving allows safe removal of the contaminated outer layer without exposing the skin. |
| Dermal (Body) | Disposable Tyvek® or Tychem® coveralls with elastic wrists/ankles. | Eliminates powder accumulation on standard woven lab coats, preventing secondary exposure outside the containment zone. |
| Ocular | Unvented chemical splash goggles or full-facepiece respirator. | Prevents micro-particulates from settling on the conjunctiva, avoiding severe ocular irritation. |
Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.
Phase 1: Pre-Operational Setup & Donning
-
Verify Engineering Controls: Ensure the Ventilated Balance Enclosure (VBE) or containment isolator is operational. Verify an inward face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Ground all stainless-steel equipment and balances to prevent electrostatic discharge, directly neutralizing the dust explosion hazard[4].
-
Don PPE: Inspect all PPE for micro-tears. Don coveralls, followed by respiratory protection, goggles, and finally, double gloves. Tape the outer glove cuff to the coverall sleeve if handling large quantities.
Phase 2: Dispensing and Handling
-
Tool Selection: Use only grounded, anti-static spatulas. Avoid plastic tools that generate static electricity.
-
Contained Transfer: For lab-scale weighing, keep the source bottle and the receiving vessel deep within the VBE. For pilot or commercial scale, utilize Split Butterfly Valves (SBVs) or flexible continuous liners to ensure a completely closed transfer, minimizing product loss and operator exposure[2][5].
-
Seal and Decontaminate: Once weighed, seal the receiving vessel tightly. Wipe the exterior of the closed vessel with a 70% Isopropanol (IPA) / 30% Water solution before removing it from the containment zone.
Phase 3: Doffing and Decontamination
-
Outer Glove Removal: Remove the highly contaminated outer gloves using the "glove-in-glove" technique while still inside the VBE. Dispose of them in a designated hazardous waste bag.
-
Surface Decontamination: Wet-wipe the interior of the VBE with 70% IPA. Never use dry brushes or compressed air, as this will aerosolize the intermediate[3].
-
Final Doffing: Step away from the VBE. Remove goggles, then the respirator, and finally the coveralls (rolling them inside out). Remove the inner gloves last and wash hands thoroughly with soap and water.
Spill Response and Disposal Plan
A spill of an intermediate like 3-Pyridinyl-5-pyrimidinylmethanone requires immediate, calculated action to prevent cross-contamination and exposure[3].
-
Immediate Isolation: Evacuate non-essential personnel from the immediate area.
-
Containment: If the spill is outside the VBE, operators must don PAPRs before approaching.
-
Wet-Wipe Protocol: Gently cover the spilled powder with absorbent pads soaked in 70% IPA or a suitable surfactant to suppress dust. Do not dry sweep.
-
Collection: Carefully scoop the wet mass using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
-
Disposal: Label the container clearly with "Hazardous Chemical Waste: 3-Pyridinyl-5-pyrimidinylmethanone (CAS 188630-99-1) - Toxic/Irritant." Dispose of via an accredited hazardous waste management facility in compliance with local environmental regulations.
Workflow Visualization
Caption: Safety workflow and spill response logic for 3-Pyridinyl-5-pyrimidinylmethanone.
References
-
Pharmaceutical Technology. "Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs". URL: [Link]
-
ILC Dover. "Pharmaceutical Powder Handling 101: Safety, Compliance & Containment". URL: [Link]
-
American Chemical Society (ACS). "Process Safety in the Pharmaceutical Industry Part III: Dust Hazard Evaluation". URL: [Link]
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Schematic Engineering. "How to Improve Powder Handling in Pharma Production". URL: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
